Lithium 2-(oxetan-3-yl)acetate
説明
BenchChem offers high-quality Lithium 2-(oxetan-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium 2-(oxetan-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
lithium;2-(oxetan-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Li/c6-5(7)1-4-2-8-3-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKVGCIEJZZGBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CO1)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416271-19-6 | |
| Record name | lithium(1+) ion 2-(oxetan-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Lithium 2-(oxetan-3-yl)acetate CAS number 1416271-19-6
An In-Depth Technical Guide to Lithium 2-(oxetan-3-yl)acetate (CAS 1416271-19-6): A Key Building Block in Modern Drug Discovery
Abstract
This guide provides a comprehensive technical overview of Lithium 2-(oxetan-3-yl)acetate, CAS number 1416271-19-6. As a key building block in contemporary medicinal chemistry, this reagent leverages the unique physicochemical properties of the oxetane motif to enhance the drug-like characteristics of therapeutic candidates. We will explore the strategic value of oxetanes as bioisosteres, detail the synthesis and characterization of the title compound, and discuss its practical applications in drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate this versatile scaffold into their research and development programs.
The Strategic Value of the Oxetane Motif in Medicinal Chemistry
The four-membered oxetane ring has emerged as a highly valuable structural motif in drug discovery. Its incorporation into a molecule can profoundly and beneficially alter key properties such as aqueous solubility, metabolic stability, lipophilicity, and conformational preference.[1] The rationale for its utility stems from its function as a polar, metabolically stable bioisostere for more common, and often problematic, functional groups like gem-dimethyl and carbonyl moieties.[1][2][3][4]
-
Replacement for gem-Dimethyl Groups: Substituting a gem-dimethyl group with an oxetane can significantly increase aqueous solubility while often reducing the rate of metabolic degradation.[1] This is a critical advantage, as the introduction of a gem-dimethyl unit to block metabolic oxidation of a methylene group typically leads to an undesirable increase in lipophilicity.[3]
-
Replacement for Carbonyl Groups: The oxetane ring possesses a dipole moment and hydrogen bond accepting capabilities, with a spatial arrangement of lone pairs similar to a carbonyl group.[5] This allows it to serve as a non-reducible, more stable surrogate for ketones, esters, and amides, potentially mitigating issues with metabolic instability or unwanted reactivity.[4]
The strategic incorporation of an oxetane can thus resolve common challenges in drug design, improving the overall pharmacokinetic and pharmacodynamic profile of a compound.
Caption: Bioisosteric replacement of common motifs with an oxetane ring.
Physicochemical Properties and Characterization
Lithium 2-(oxetan-3-yl)acetate is a white to off-white crystalline solid or powder.[6] It is the lithium salt of 2-(oxetan-3-yl)acetic acid, a key intermediate. The properties of the salt are derived from this parent acid.
| Property | Value | Source |
| CAS Number | 1416271-19-6 | [6] |
| Synonyms | Lithium 3-Oxetanylacetate | [6] |
| Appearance | White to Almost white powder to crystal | [6] |
| Purity | >98.0% | [6] |
| Parent Acid | 2-(Oxetan-3-yl)acetic acid (CAS: 1310381-54-4) | [7] |
| Molecular Formula | C₅H₇LiO₃ | Inferred |
| Molecular Weight | 122.05 g/mol | Inferred |
Spectroscopic Profile (Predicted)
While specific experimental spectra for the lithium salt are not widely published, a robust spectroscopic profile can be predicted based on the structure and data from analogous compounds. This serves as a guideline for quality control and reaction monitoring.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the diastereotopic methylene protons of the oxetane ring (approx. 4.5-4.8 ppm, triplets or multiplets), a multiplet for the oxetane methine proton (approx. 3.3-3.6 ppm), and a doublet for the methylene protons adjacent to the carboxylate (approx. 2.4-2.6 ppm). |
| ¹³C NMR | A signal for the carboxylate carbon (approx. 175-180 ppm), signals for the oxetane ring carbons (approx. 70-75 ppm for the CH₂ groups and 30-35 ppm for the CH group), and a signal for the methylene carbon adjacent to the carboxylate (approx. 40-45 ppm). |
| ⁷Li NMR | A single resonance in the range of -9 to +3 ppm, characteristic of an ionic lithium species.[8] The exact shift would be dependent on the solvent and concentration. |
| IR (Infrared) | A strong, broad absorption band for the carboxylate (O-C=O) asymmetric stretch around 1550-1610 cm⁻¹, and C-O-C stretching vibrations for the oxetane ether linkage around 1100-1000 cm⁻¹. |
Synthesis and Manufacturing
The synthesis of Lithium 2-(oxetan-3-yl)acetate is most logically achieved in a two-stage process: first, the synthesis of the parent 2-(oxetan-3-yl)acetic acid, followed by a simple acid-base neutralization to form the lithium salt.
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the target salt to its parent acid. The acid can be formed via a Horner-Wadsworth-Emmons (HWE) reaction on oxetan-3-one, followed by reduction of the resulting α,β-unsaturated ester and subsequent hydrolysis. A more direct approach, also utilizing an HWE-type reaction, can directly yield the corresponding ester for hydrolysis.
Caption: Retrosynthetic pathway for Lithium 2-(oxetan-3-yl)acetate.
Experimental Protocol: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (7)
This protocol is adapted from established procedures for Horner-Wadsworth-Emmons reactions on cyclic ketones.[9]
Objective: To synthesize the α,β-unsaturated ester intermediate via an HWE reaction.
Materials:
-
Oxetan-3-one (1.0 equiv)
-
Methyl 2-(dimethoxyphosphoryl)acetate (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel. Cool the suspension to 0 °C using an ice bath.
-
Ylide Formation: Slowly add methyl 2-(dimethoxyphosphoryl)acetate dropwise to the NaH suspension, maintaining the temperature at 0 °C. The causality for this slow addition is to control the exothermic reaction and the evolution of hydrogen gas.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.
-
Ketone Addition: Cool the reaction mixture back to 0 °C. Add a solution of oxetan-3-one in anhydrous THF dropwise via the addition funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. This step neutralizes the excess base and hydrolyzes the phosphate byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain pure methyl 2-(oxetan-3-ylidene)acetate.
Protocol: Synthesis of Lithium 2-(oxetan-3-yl)acetate
Objective: To prepare the final product via hydrogenation and saponification.
Materials:
-
Methyl 2-(oxetan-3-ylidene)acetate (1.0 equiv)
-
Palladium on carbon (10% Pd/C, ~5 mol%)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH, 1.1 equiv)
-
Water
-
Diethyl ether
Procedure:
-
Hydrogenation: Dissolve the unsaturated ester in methanol. Add the Pd/C catalyst. The system is then purged with hydrogen gas and stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or ¹H NMR). This step reduces the double bond.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Saponification: Combine the filtrates and add a solution of lithium hydroxide in water. Stir the mixture at room temperature for 2-4 hours or until the saponification is complete. This step hydrolyzes the methyl ester to the lithium carboxylate.
-
Concentration: Remove the methanol under reduced pressure.
-
Isolation: The resulting aqueous solution contains the lithium salt. To isolate the solid, lyophilization (freeze-drying) is the preferred method. Alternatively, one can attempt to precipitate the salt by adding a less polar, miscible solvent or by carefully concentrating and triturating with a solvent like diethyl ether.
-
Drying: Dry the resulting white solid under high vacuum to remove any residual water and solvent.
Applications in Drug Discovery Workflows
Lithium 2-(oxetan-3-yl)acetate is not typically an active pharmaceutical ingredient itself, but rather a crucial building block for modifying lead compounds. Its primary use is in forming amide or ester linkages where the oxetane moiety can probe a binding pocket or replace a metabolically labile group.
Caption: Workflow for using oxetane building blocks in lead optimization.
The process typically involves activating the carboxylic acid of 2-(oxetan-3-yl)acetic acid (which can be easily generated from the lithium salt by acidification) with a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) and then reacting it with an amine or alcohol on the lead compound to form the desired amide or ester. The resulting analogue is then tested for improved properties.
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the integrity of this reagent.
-
Storage: The material should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[10] For long-term stability, particularly for the parent acid, storage in a freezer at or below -20°C is recommended.[7]
-
Stability: The solid salt is stable under recommended storage conditions.[11][12] However, like many lithium salts, it can be hygroscopic. Solutions of lithium acetate can be sensitive to temperature fluctuations and light.[13]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[10] Contact with strong acids will convert the salt back to the free carboxylic acid.
Safety Profile
As a fine chemical, Lithium 2-(oxetan-3-yl)acetate requires careful handling in a laboratory setting. The safety profile is informed by data on the parent acid and general lithium compounds.
-
Hazards Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.
-
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling the material.
Conclusion
Lithium 2-(oxetan-3-yl)acetate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its value lies in providing a straightforward route to incorporate the advantageous oxetane motif into complex molecules. By serving as a metabolically robust and polarity-modulating bioisostere, this building block empowers medicinal chemists to overcome common hurdles in lead optimization, ultimately accelerating the development of safer and more effective therapeutics. Its predictable synthesis and versatile reactivity ensure its continued importance in the pharmaceutical industry.
References
- EvitaChem. (n.d.). Buy 2-Acetamido-2-(oxetan-3-yl)acetic acid (EVT-13757537).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Lithium 2-(Oxetan-3-yl)
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- ResearchGate. (n.d.).
- Taylor, R. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- Verba, N., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 747-752.
- Hilmey, D. G., & Paquette, L. A. (n.d.). 5-Oxaspiro[3.4]octan-1-one. Organic Syntheses.
- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Supporting Inform
- Hampton Research. (2023).
- Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
- Bull, J. A., et al. (2018). Lithium Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres.
- ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
- Patsnap. (2025).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). 2-(Oxetan-3-yloxy)acetic acid.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (n.d.). 2-(Oxetan-3-yl)acetic acid | 1310381-54-4.
- Chemister.ru. (n.d.).
- Merck Millipore. (n.d.).
- Bull, J. A., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie, 130(34), 11149-11153.
- Santa Cruz Biotechnology. (n.d.).
- Carl ROTH. (n.d.).
- Patsnap. (2025).
- Wube, A., & Bauer, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1226-1254.
- CERAMSTAK. (n.d.).
- Agilent. (2024). Clofentezine Standard (1X1 mL)
- PharmaBlock. (n.d.). Oxetanes in Drug Discovery.
- Wikipedia. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- IMSERC. (n.d.). NMR Periodic Table: Lithium NMR.
- ChemicalBook. (n.d.).
- Patsnap. (2025).
- Günther, H. (1995). Selected topics from recent NMR studies of organolithium compounds. Journal of the Brazilian Chemical Society, 6(4), 245-259.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Lithium 2-(Oxetan-3-yl)acetate | 1416271-19-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 2-(Oxetan-3-yl)acetic acid | 1310381-54-4 [sigmaaldrich.com]
- 8. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.fi [fishersci.fi]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. carlroth.com [carlroth.com]
- 13. How to Increase the Shelf Life of Lithium Acetate Solutions [eureka.patsnap.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Lithium acetate - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Combination of Oxetane and Lithium Carboxylate Moieties
An In-depth Technical Guide to the Molecular Structure of Lithium 2-(oxetan-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can favorably modulate the physicochemical and pharmacokinetic properties of drug candidates is relentless. Lithium 2-(oxetan-3-yl)acetate emerges as a compound of significant interest, not for a specific therapeutic action, but as a prototypical structure embodying two key chemical motifs: the oxetane ring and the lithium carboxylate salt.
The oxetane ring, a four-membered oxygen-containing heterocycle, has gained substantial traction as a versatile building block in drug discovery.[1][2] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent amines.[3][4] Oxetanes serve as non-classical bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities, offering a unique three-dimensional geometry and polarity that can enhance target binding and optimize drug-like properties.[5] The 3-substituted pattern, as seen in this molecule, is particularly common due to its synthetic tractability and stability.[2]
Concurrently, the formation of salts, particularly with lithium, is a fundamental strategy in pharmaceutical development. Carboxylate salts are pivotal in drug synthesis and formulation, often enhancing solubility and stability.[6] Lithium salts, specifically, have well-documented roles in medicine and as reagents in chemical synthesis.[7] The study of lithium carboxylate structures, including their coordination polymers and crystalline forms, is crucial for understanding their solid-state behavior and formulation potential.[8][9]
This guide provides a comprehensive technical overview of the molecular structure of Lithium 2-(oxetan-3-yl)acetate. It is designed for the practicing scientist, offering not just a description of the molecule but a detailed roadmap for its empirical and computational characterization. We will delve into the causality behind experimental choices, present self-validating protocols for spectroscopic and crystallographic analysis, and ground our discussion in authoritative references, thereby providing a robust framework for understanding and utilizing this important chemical entity.
Molecular Architecture and Physicochemical Properties
The fundamental identity of a molecule is defined by its structure and resulting physical properties. For Lithium 2-(oxetan-3-yl)acetate (CAS RN: 1416271-19-6), the structure combines a strained heterocyclic ring with an ionic salt functional group.
Structural Formula and Key Features
The molecule consists of a 2-(oxetan-3-yl)acetate anion and a lithium cation (Li⁺).
Caption: 2D structure of Lithium 2-(oxetan-3-yl)acetate.
-
Oxetane Ring: A four-membered ring containing three carbon atoms and one oxygen atom. This ring is known to be slightly puckered, not perfectly planar.[5][10] The inherent ring strain makes it a unique synthetic building block and influences its reactivity.[11][12]
-
Acetate Group: The CH₂COO⁻ group is attached at the 3-position of the oxetane ring.
-
Ionic Bond: A formal ionic bond exists between the negatively charged carboxylate oxygen and the positively charged lithium cation. In the solid state, lithium often exhibits a preferred tetrahedral coordination environment, potentially interacting with oxygen atoms from neighboring molecules or solvent molecules.[13]
Predicted Physicochemical Properties
Computational models provide valuable estimates of a molecule's properties, guiding experimental design and application. The parent acid, 2-(oxetan-3-yl)acetic acid, has a molecular weight of 116.12 g/mol .
| Property | Predicted Value (for parent acid) | Significance in Drug Development |
| Molecular Weight | 116.12 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), favoring good absorption. |
| XLogP3 | -0.6 | Indicates high hydrophilicity, suggesting good aqueous solubility. |
| Hydrogen Bond Donors | 1 | Participates in interactions with biological targets and water. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding affinity. |
| Polar Surface Area | 46.53 Ų | Affects membrane permeability and solubility. |
Table data for the parent acid, 2-(oxetan-3-yl)acetic acid, is derived from public chemical databases.
Synthesis and Characterization Workflow
A robust understanding of a molecule's structure requires both its synthesis and rigorous analytical characterization. The workflow below outlines a logical progression from synthesis to full structural elucidation.
Caption: Workflow for Synthesis and Structural Characterization.
Proposed Synthesis
The synthesis of the title compound is straightforward, involving a simple acid-base neutralization. A similar procedure is used for preparing other lithium carboxylate salts.[14]
-
Dissolution: Dissolve a known molar quantity of 2-(oxetan-3-yl)acetic acid[15] in a suitable solvent, such as water or ethanol.
-
Neutralization: Add one molar equivalent of an aqueous solution of lithium hydroxide (LiOH) dropwise to the stirred solution of the acid.
-
Isolation: Remove the solvent under reduced pressure (e.g., via rotary evaporation) to yield the crude lithium salt.
-
Purification: The salt can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to obtain a white crystalline solid suitable for analysis.
Protocol: Spectroscopic Characterization via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Causality and Experimental Choices
-
¹H NMR: To identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. This is the first and most fundamental NMR experiment.
-
¹³C NMR: To determine the number of unique carbon environments. The chemical shifts are highly sensitive to the local electronic structure.
-
2D NMR (COSY & HSQC): To establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton (H-H) couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly with the carbons they are attached to. This definitively links the proton and carbon skeletons.
Step-by-Step Protocol
-
Sample Preparation: Dissolve ~5-10 mg of Lithium 2-(oxetan-3-yl)acetate in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for salts to ensure solubility.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-10 ppm).
-
Apply a solvent suppression pulse sequence if using a protic solvent that has not been fully deuterated.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm). A longer acquisition time is typically required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
Run a standard COSY experiment to map ³J(H,H) correlations.
-
Run a standard HSQC experiment to identify one-bond C-H correlations.
-
Expected Spectral Features
The structure suggests a distinct set of signals. The chemical shifts of oxetane carbons are typically shifted to a lower field compared to acyclic ethers, which can be a diagnostic feature.[16]
| Atom(s) | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Correlations (COSY & HSQC) |
| -CH₂-COO⁻ (α-carbon) | Doublet, ~2.2-2.4 ppm | ~40-45 ppm | Correlates with oxetane CH; Correlates with its own carbon. |
| Oxetane -CH- (C3) | Multiplet, ~3.0-3.3 ppm | ~30-35 ppm | Correlates with α-CH₂ and oxetane CH₂; Correlates with its own carbon. |
| Oxetane -CH₂-O- (C2, C4) | Two multiplets, ~4.4-4.8 ppm | ~70-75 ppm | Correlate with each other and oxetane CH; Correlate with their own carbon. |
| -COO⁻ (Carbonyl) | N/A | ~175-180 ppm | No direct proton correlation in HSQC. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Protocol: Solid-State Structure via X-ray Crystallography
While NMR reveals the structure in solution, single-crystal X-ray diffraction (SC-XRD) provides the definitive, unambiguous atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Causality and Experimental Choices
SC-XRD is the gold standard for molecular structure determination. For an ionic compound like this, it is essential for understanding the coordination geometry of the lithium ion and the packing of the ions in the crystal lattice, which dictates many of the material's bulk properties.[8][9]
Step-by-Step Protocol
-
Crystal Growth (Critical Step):
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol).
-
Employ a slow evaporation technique: leave the solution in a loosely capped vial in a vibration-free environment for several days to weeks.
-
Alternatively, use vapor diffusion by placing the vial of the solution inside a larger sealed chamber containing a more volatile "anti-solvent" (e.g., diethyl ether, hexanes) in which the compound is insoluble.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (~100 K) to prevent radiation damage.
-
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer.
-
The instrument will rotate the crystal while irradiating it with a monochromatic X-ray beam, collecting a diffraction pattern of thousands of reflections.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map, revealing the atomic positions.
-
Refine the structural model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Protocol: Computational Modeling with DFT
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool to validate experimental findings and provide insights into electronic structure.[17]
Causality and Experimental Choices
DFT provides a cost-effective method to predict molecular properties before or during experimental work. It is used here for two primary reasons:
-
Structural Validation: Comparing the DFT-optimized geometry with the X-ray crystal structure confirms the experimental result.
-
Spectral Prediction: Calculating NMR chemical shifts can aid in the assignment of complex experimental spectra, especially in cases of signal overlap.[11][16]
Step-by-Step Protocol
-
Input Structure Generation: Build the 3D structure of Lithium 2-(oxetan-3-yl)acetate using a molecular editor.
-
Geometry Optimization:
-
Perform a geometry optimization calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger).[17] This finds the lowest energy conformation of the molecule.
-
Confirm that the optimization has reached a true energy minimum by performing a frequency calculation (which should yield no imaginary frequencies).
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Reference the calculated absolute shielding values against a standard (e.g., Tetramethylsilane, TMS), also calculated at the same level of theory, to obtain predictable chemical shifts.
-
-
Analysis: Compare the calculated bond lengths, angles, and NMR shifts with the experimental data obtained from XRD and NMR spectroscopy.
Caption: Interplay of experimental and computational methods.
Significance in Drug Development and Conclusion
The structural characterization of Lithium 2-(oxetan-3-yl)acetate provides a foundational dataset for a molecule that represents a key tactic in medicinal chemistry. The oxetane moiety acts as a "magic methyl" analogue, but with added polarity and a distinct 3D vector, capable of improving solubility and metabolic profiles while exploring new binding interactions.[3][5] Understanding its precise geometry, electronic properties, and solid-state packing through the methods described here is paramount for predicting its behavior in more complex pharmaceutical contexts.
This guide has outlined an integrated, multi-technique approach to fully elucidate the molecular structure of Lithium 2-(oxetan-3-yl)acetate. By combining synthesis with rigorous spectroscopic, crystallographic, and computational analysis, researchers can build a self-validating and comprehensive understanding of this, and other, novel chemical entities, accelerating their potential application in the development of next-generation therapeutics.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
National Institutes of Health (NIH). (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
-
PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]
-
Sarangapani, R., Ghule, V. D., & Sikder, A. K. (2014). Computational screening of oxetane monomers for novel hydroxy terminated polyethers. Journal of Molecular Modeling. [Link]
-
Kutateladze, A. G., & Pronin, S. V. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]
-
Bisley International. (2021). What is Lithium Acetate Used For?. Bisley International. [Link]
-
American Elements. (n.d.). Lithium Acetate. American Elements. [Link]
-
Wikipedia. (n.d.). Lithium acetate. Wikipedia. [Link]
-
ResearchGate. (2017). Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. ResearchGate. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
PubChem. (n.d.). Lithium 2-(oxetan-3-yloxy)acetate. PubChem. [Link]
-
Aliev, S. B., et al. (2014). Syntheses and Structural Characterization of Lithium Carboxylate Frameworks and Guest-Dependent Photoluminescence Study. Crystal Growth & Design. [Link]
-
MDPI. (2017). Chemical Space Exploration of Oxetanes. MDPI. [Link]
-
PubChem. (n.d.). Lithium acetate. PubChem. [Link]
-
PubChem. (n.d.). Oxetane. PubChem. [Link]
-
de Oliveira, A. B., et al. (2012). Powder X-ray characterization of lithium thiazolidine-4-carboxylate. Powder Diffraction. [Link]
-
National Institutes of Health (NIH). (2016). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PMC. [Link]
-
Ganeshsrinivas, E., et al. (2012). Syntheses, structures, and properties of multidimensional lithium coordination polymers based on aliphatic carboxylic acids. Dalton Transactions. [Link]
-
Ilkenhans, N., et al. (2016). A combined NMR crystallographic and PXRD investigation of the structure-directing role of water molecules in orotic acid and its lithium and magnesium salts. RSC Publishing. [Link]
-
Lu, J., et al. (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. Molecular Pharmaceutics. [Link]
-
Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Chemister.ru. (n.d.). lithium acetate. Chemister.ru. [Link]
-
BioFuran Materials. (2025). Carboxylates Applications and Uses Explained. BioFuran Materials. [Link]
-
NextSDS. (n.d.). lithium(1+) 2-fluoro-2-(oxetan-3-yl)acetate. NextSDS. [Link]
-
Bar-Ilan University. (2014). Syntheses and structural characterization of lithium carboxylate frameworks and guest-dependent photoluminescence study. Bar-Ilan University Research Authority. [Link]
-
Atlantis Press. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
PubChem. (n.d.). 2-(Oxetan-3-yloxy)acetic acid. PubChem. [Link]
-
Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]
-
LabAlley. (n.d.). Lithium Carbonate. LabAlley. [Link]
-
National Institutes of Health (NIH). (2012). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Lithium acetate. Carl ROTH. [Link]
-
Ataman Kimya. (n.d.). LITHIUM ACETATE. Ataman Kimya. [Link]
-
National Institutes of Health (NIH). (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. PMC. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic oxetanes in drug discovery: where are we in 2025? [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. biofuranchem.com [biofuranchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Syntheses, structures, and properties of multidimensional lithium coordination polymers based on aliphatic carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A combined NMR crystallographic and PXRD investigation of the structure-directing role of water molecules in orotic acid and its lithium and magnesium ... - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02101H [pubs.rsc.org]
- 14. Powder X-ray characterization of lithium thiazolidine-4-carboxylate | Powder Diffraction | Cambridge Core [cambridge.org]
- 15. 1310381-54-4|2-(Oxetan-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational screening of oxetane monomers for novel hydroxy terminated polyethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for Lithium 2-(oxetan-3-yl)acetate
Mechanistic Stability and Storage Protocols for Lithium 2-(oxetan-3-yl)acetate
Executive Summary
The oxetane ring has emerged as a premier structural motif in modern medicinal chemistry, frequently deployed as a bioisostere for gem-dimethyl groups and carbonyl functionalities to enhance aqueous solubility and metabolic stability[1]. Among the most versatile building blocks in this class is Lithium 2-(oxetan-3-yl)acetate (CAS: 1416271-19-6) . However, the inherent ring strain of this four-membered cyclic ether necessitates a rigorous understanding of its stability profile. This whitepaper provides a comprehensive technical guide on the thermodynamic properties, degradation pathways, and validated storage protocols for this specific compound, designed for researchers and drug development professionals.
Thermodynamic and Kinetic Stability Factors
The stability of small-ring heterocycles is fundamentally governed by their ring strain. Oxetanes possess an intermediate ring strain that dictates their chemical behavior—they are less reactive than epoxides, yet significantly more susceptible to ring-opening than tetrahydrofurans (THFs)[2].
To contextualize the stability of the oxetane core, we must compare its thermodynamic baseline against other common cyclic ethers:
Table 1: Ring Strain Energies and Stability Profiles of Common Cyclic Ethers
| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Ring Strain (kJ/mol) | Chemical Stability Profile |
| Epoxide (Oxirane) | 3 | 27.3 | 114 | Highly reactive; susceptible to rapid ring-opening under both basic and acidic conditions. |
| Oxetane | 4 | 25.5 | 107 | Moderately reactive; exhibits robust stability in basic environments but is susceptible to acid-catalyzed cleavage. |
| Tetrahydrofuran (THF) | 5 | 5.6 | 23 | Highly stable; largely inert under standard synthetic and physiological conditions. |
Data synthesized from and .[2],
While oxetanes are generally stable under basic and oxidative conditions, they are highly vulnerable to acidic environments. Protonation of the ring oxygen activates the C–O bond, lowering the activation energy required for nucleophilic attack and subsequent ring cleavage[2].
The Chemical Logic of the Lithium Salt
As an Application Scientist, a critical question arises during synthetic planning: Why is this specific building block supplied as a lithium salt rather than the free carboxylic acid (2-(oxetan-3-yl)acetic acid)?
The answer lies in the auto-catalytic degradation pathways inherent to oxetane-carboxylic acids. Research published in demonstrates that 3-substituted oxetane-carboxylic acids are often highly unstable[3]. When stored at room temperature or subjected to mild thermal stress, the acidic proton of the carboxylic acid protonates the oxetane oxygen. This triggers an intramolecular nucleophilic attack by the carbonyl oxygen, leading to spontaneous isomerization and the formation of a ring-opened lactone[3].
By converting the compound to its lithium salt, the acidic proton is entirely removed. This deprotonation strategy effectively neutralizes the auto-catalytic pathway. Because the oxetane core is remarkably stable under the mildly basic/neutral conditions provided by the lithium salt, the kinetic stability of the building block is preserved, allowing for long-term storage and reliable downstream synthesis[4].
Fig 1: Mechanistic comparison of auto-catalytic degradation in free acid vs. lithium salt stability.
Self-Validating Experimental Protocol: Handling & Storage
Despite the stabilizing effect of the lithium salt, Lithium 2-(oxetan-3-yl)acetate is not entirely immune to environmental degradation. Ambient moisture can alter the local pH, potentially re-introducing acidic micro-environments that catalyze ring-opening. The following step-by-step methodology is designed as a self-validating system; each step includes the causality behind the action to ensure scientific integrity.
Phase 1: Receipt and Cold-Chain Integration
-
Action: Upon receipt, immediately transfer the sealed vial to a monitored refrigerator maintained between 0°C and 10°C .
-
Causality: Suppresses ambient thermal energy below the kinetic activation threshold required for spontaneous ring-opening or isomerization.
Phase 2: Pre-Reaction Equilibration (Critical Step)
-
Action: Remove the vial from cold storage and place it in a desiccator for 30–60 minutes until it reaches ambient room temperature (20°C–25°C) before breaking the seal.
-
Causality: Opening a cold vial exposes the reagent to atmospheric humidity. Condensation introduces water, which reacts with atmospheric CO₂ to form carbonic acid. This micro-acidic environment will catalyze the degradation of the oxetane ring over time[2].
Phase 3: Inert Atmosphere Handling
-
Action: Transfer the equilibrated vial to a glovebox or use standard Schlenk line techniques to open the vial under a positive pressure of Argon or Nitrogen. Weigh the required mass rapidly.
-
Causality: Ensures the strict exclusion of ambient moisture and reactive electrophiles, maintaining the neutral/basic integrity of the lithium salt.
Phase 4: Resealing and Return
-
Action: Purge the headspace of the vial with Argon/N₂ for 30 seconds. Seal tightly with Parafilm and return immediately to 0°C–10°C storage.
-
Causality: Re-establishes the inert, low-kinetic-energy environment necessary to preserve the >98.0% purity standard of the reagent.
Fig 2: Standard operating procedure for the cold-chain storage and handling of oxetane derivatives.
References
-
Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Unexpected Isomerization of Oxetane-Carboxylic Acids Source: Organic Letters (American Chemical Society) URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (American Chemical Society) URL:[Link]
Sources
Engineering Molecular Properties: A Technical Guide to Bioisosteric Replacement with Oxetane Moieties
Introduction: The Strategic Imperative of Oxetanes
In modern drug discovery, optimizing the delicate balance between target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is the primary bottleneck in lead optimization. Historically, highly lipophilic motifs like gem-dimethyl groups were used to block metabolically labile C-H bonds, but this often incurred a steep penalty in aqueous solubility and off-target promiscuity.
The introduction of the oxetane ring—a four-membered, oxygen-containing heterocycle—has revolutionized bioisosteric replacement strategies. Pioneered heavily by Carreira, Rogers-Evans, and Müller [1], the oxetane moiety offers a unique combination of low molecular weight, high polarity, and a distinct three-dimensional architecture. This guide explores the mechanistic causality behind oxetane incorporation, providing actionable workflows and empirical data to guide your scaffold-hopping campaigns.
Mechanistic Rationale: Why Oxetanes Work
The success of oxetanes is not merely empirical; it is deeply rooted in their physicochemical properties. The strained four-membered ring forces the oxygen atom into a highly exposed, directional conformation, making it a potent hydrogen-bond acceptor.
gem-Dimethyl Replacement
Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane maintains the steric bulk necessary to block cytochrome P450 (CYP)-mediated metabolism at adjacent methylene sites. However, unlike the lipophilic gem-dimethyl group, the oxetane oxygen introduces a significant dipole moment. This drastically lowers lipophilicity (LogD) and can increase aqueous solubility by orders of magnitude [2].
Carbonyl and Carboxylic Acid Surrogate
Oxetanes also serve as excellent non-planar bioisosteres for carbonyl groups (ketones, amides) and, in the form of oxetan-3-ol, as surrogates for carboxylic acids [3]. The oxetane ring mimics the hydrogen-bonding capacity of the carbonyl oxygen but lacks the electrophilic liabilities, thereby enhancing chemical stability while maintaining target engagement.
pKa Modulation of Adjacent Amines
When placed alpha to an amine, the strong electron-withdrawing nature of the oxetane oxygen via inductive effects can lower the amine's pKa by approximately 2 to 3 units [4]. This is a critical tactic for mitigating hERG channel inhibition and improving passive membrane permeability.
Logical workflow of oxetane bioisosteric replacement strategies in lead optimization.
Quantitative Impact on Physicochemical Properties
To understand the magnitude of these effects, we must look at matched molecular pair analysis (MMPA). The table below synthesizes the typical property shifts observed when transitioning from classical motifs to oxetane bioisosteres [1, 2, 4].
| Original Motif | Oxetane Bioisostere | Average ΔLogD (pH 7.4) | Aqueous Solubility Shift | Impact on Adjacent Amine pKa | Primary Benefit |
| gem-Dimethyl | 3,3-disubstituted oxetane | -0.5 to -1.2 | 10x to 400x increase | Minimal | Solubility, Lower Lipophilicity |
| Ketone (Carbonyl) | 3,3-disubstituted oxetane | -0.2 to +0.5 | Variable | N/A | Chemical Stability, 3D structure |
| Methylene ( CH2 ) adjacent to Amine | 3-aminooxetane | -0.8 to -1.5 | 5x to 50x increase | -2.0 to -3.0 units | hERG mitigation, Permeability |
| Carboxylic Acid | Oxetan-3-ol | +0.5 to +1.5 | Decreased (relative to ion) | N/A | Membrane Permeability |
Experimental Methodologies & Protocols
To ensure reproducibility and scientific integrity, the following protocols outline a self-validating system for synthesizing and evaluating oxetane-containing compounds.
Protocol 1: Synthesis of 3-Substituted Oxetanes via 1,3-Diol Cyclization
This is a robust, classical method for generating the oxetane core, relying on the activation of a 1,3-diol followed by intramolecular nucleophilic substitution [2].
Step-by-Step Methodology:
-
Activation: Dissolve the starting 2-substituted propane-1,3-diol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to 0 °C.
-
Sulfonylation: Add triethylamine (2.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equiv). Causality: Monosulfonylation is critical; controlling the stoichiometry prevents double activation, which would lead to elimination side products.
-
Cyclization: After confirming complete monomesylation via TLC, remove the DCM in vacuo. Redissolve the crude intermediate in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add a strong base, such as potassium tert-butoxide (KOtBu, 1.5 equiv), at 0 °C. Warm to room temperature and stir for 4-6 hours. Causality: The strong base deprotonates the remaining free hydroxyl group, facilitating a 4-exo-tet intramolecular SN2 displacement of the mesylate to form the strained four-membered ring.
-
Workup & Purification: Quench with saturated aqueous NH4Cl , extract with diethyl ether, dry over MgSO4 , and purify via flash column chromatography.
Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Clearance)
Validating the metabolic stability of the newly synthesized oxetane bioisostere is mandatory to prove the efficacy of the scaffold hop [5].
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the oxetane test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential cofactor for CYP450-mediated oxidative metabolism.
-
Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes. Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time, calculating the intrinsic clearance ( CLint ).
Conclusion
The strategic incorporation of oxetane moieties represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of this four-membered heterocycle, medicinal chemists can systematically dismantle the lipophilicity-driven attrition that plagues modern drug discovery. Whether utilized to block metabolically labile sites, modulate amine basicity, or replace planar carbonyls, the oxetane ring is an indispensable tool for engineering superior clinical candidates.
References
-
Title: Full article: Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL: [Link]
-
Title: Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: NIH / PMC URL: [Link]
-
Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]
-
Title: Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors Source: ACS Publications URL: [Link]
The Oxetane Paradigm: Engineering Physicochemical Space in Medicinal Chemistry
Introduction: The Strategic Rise of the Oxetane Motif
For decades, medicinal chemists have grappled with the "molecular obesity" epidemic—the trend of drug candidates becoming increasingly lipophilic and structurally flat to achieve target affinity, often at the cost of pharmacokinetic (PK) viability. Enter the oxetane: a four-membered, oxygen-containing heterocycle that has fundamentally altered bioisosteric replacement strategies[1].
Characterized by significant ring strain ( ≈ 106 kJ/mol) and a nearly planar conformation (puckering angle of 8.7°), the oxetane ring occupies a unique chemical space[2][3]. It is highly polar, possesses a low molecular weight, and introduces critical three-dimensionality[1]. By acting as a non-classical isostere for gem-dimethyl groups, carbonyls, and morpholines, oxetanes allow researchers to fine-tune aqueous solubility, metabolic clearance, and lipophilicity without inflating molecular weight[2][4]. The recent FDA approval of the oxetane-containing drug rilzabrutinib has definitively validated this motif in clinical settings[5].
Physicochemical Modulation: Causality and Mechanisms
The incorporation of an oxetane ring is rarely an accident; it is a calculated structural intervention designed to rescue specific molecular liabilities.
Attenuation of Amine Basicity
Off-target toxicities, such as hERG channel inhibition, are frequently driven by highly basic amines. Because the oxetane oxygen is strongly electron-withdrawing, placing it adjacent to an amine (e.g., forming a 3-aminooxetane) inductively lowers the amine's pKa [2][5]. This subtle modulation reduces the volume of distribution ( Vss ) and mitigates phospholipidosis risks while maintaining the required hydrogen-bond interactions.
Metabolic Stability and Solubility
Replacing a lipophilic gem-dimethyl group with an oxetane introduces a highly polar oxygen atom that acts as a robust hydrogen-bond acceptor[3]. This breaks the crystal lattice energy (reducing melting points) and drastically improves thermodynamic aqueous solubility[6]. Furthermore, unlike electron-rich aromatic rings or unhindered alkyl chains, the strained oxetane core is remarkably resistant to cytochrome P450 (CYP)-mediated oxidative metabolism, effectively redirecting metabolic clearance[5].
Fig 1: Logical pathways of oxetane-mediated physicochemical property optimization.
Quantitative Property Comparison
To understand the magnitude of these effects, we can compare the oxetane motif against its traditional counterparts.
| Property / Motif | gem-Dimethyl | Carbonyl (Ketone) | Oxetane | Causal Mechanism for Oxetane Profile |
| Lipophilicity (LogD) | High | Low | Low | Polar C-O bonds reduce overall lipophilicity compared to alkanes[1]. |
| H-Bond Acceptor | No | Yes (Strong) | Yes (Moderate) | Exposed oxygen lone pairs act as Lewis bases[3]. |
| Metabolic Liability | Moderate (Hydroxylation) | High (Reduction) | Low | Ring strain and sterics hinder enzymatic docking/oxidation[5]. |
| 3D Conformation | Tetrahedral | Planar ( sp2 ) | Puckered Planar | Reduces gauche interactions compared to cyclobutanes[2]. |
Synthetic Methodologies: De Novo Construction
Despite their utility, oxetanes are notoriously challenging to synthesize due to the entropic and enthalpic penalties of forming a strained four-membered ring[4][7]. The protocols below detail self-validating, robust systems for oxetane synthesis, focusing on the causality behind the reaction conditions.
Protocol 1: Intramolecular Williamson Etherification (3,3-Disubstituted Oxetanes)
This classical approach converts a 1,3-diol into an oxetane via a mono-activated intermediate[4][8].
Rationale: The formation of a four-membered ring is kinetically disfavored compared to three- or five-membered rings. To overcome this, a highly reactive leaving group (tosylate/mesylate) and a strong, non-nucleophilic base (NaH or KOtBu) are required to force the intramolecular SN2 displacement[8][9].
Step-by-Step Procedure:
-
Mono-Activation: Dissolve the 3,3-disubstituted 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) dropwise. Causality: Strict stoichiometric control prevents di-tosylation, which would lead to elimination byproducts or unreactive starting material.
-
Quench & Isolate: After warming to room temperature (12 h), quench with water, extract with ethyl acetate, wash with 1M HCl (to remove pyridine), and concentrate to yield the mono-tosylate[8].
-
Cyclization: Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Dropwise, add the mono-tosylate dissolved in THF. Causality: The strong base irreversibly deprotonates the remaining alcohol, generating a highly nucleophilic alkoxide that attacks the adjacent carbon, displacing the tosylate.
-
Heating: Reflux the mixture (65 °C) for 4-6 hours. The thermal energy overcomes the activation barrier associated with ring strain[9].
-
Workup: Quench carefully with ice water, extract, dry over Na2SO4 , and purify via silica gel chromatography.
Fig 2: Experimental workflow for the Williamson etherification synthesis of oxetanes.
Protocol 2: Visible-Light-Mediated Giese Addition (2-Substituted Oxetanes)
While 3-substituted oxetanes are common, 2-functionalized oxetanes are historically difficult to access. Recent advances utilize photoredox catalysis to achieve this[10].
Rationale: Generating an α -oxy radical adjacent to the highly strained oxetane oxygen is destabilizing. By using visible-light-mediated decarboxylation of oxetane-2-carboxylic acids, a transient α -oxy radical is formed under mild conditions, which is immediately trapped by an electron-deficient alkene (Giese addition) before ring-opening can occur[10].
Step-by-Step Procedure:
-
Preparation: In a Schlenk tube, combine the oxetane-2-carboxylic acid (1.0 eq), an electron-deficient alkene (2.5 eq), an Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6 , 2.5 mol%), and LiOH⋅H2O (1.5 eq)[10].
-
Degassing: Dissolve the mixture in DMF (0.1 M) and degas via sparging with argon for 10 minutes. Causality: Oxygen acts as a radical scavenger; rigorous degassing is mandatory to prevent quenching of the excited photocatalyst and the α -oxy radical.
-
Irradiation: Irradiate the mixture with blue LEDs (440-450 nm) at room temperature for 16 hours. Causality: Visible light selectively excites the Ir-catalyst without providing the thermal energy that would typically cause the strained oxetane radical to undergo β -scission (ring-opening).
-
Purification: Dilute with water, extract with diethyl ether, concentrate, and purify via flash chromatography to isolate the 2-alkyl oxetane[10].
Conclusion
The integration of oxetanes into the medicinal chemistry toolbox represents a triumph of rational drug design. By understanding the causal relationship between the oxetane's unique electronics/sterics and macroscopic properties like solubility and basicity, researchers can systematically rescue failing chemotypes. As synthetic methodologies—particularly photoredox catalysis and late-stage functionalization—continue to mature, the barrier to accessing complex, 3D oxetane architectures will lower, further cementing this heterocycle's status as a privileged motif in modern drug discovery.
References
-
Bull, J. A., Croft, R. A., Davis, O. A., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. URL:[Link]
-
Journal of Medicinal Chemistry. (2023). Oxetanes in Drug Discovery Campaigns. URL:[Link]
-
Expert Opinion on Drug Discovery (Taylor & Francis). (2025). Synthetic oxetanes in drug discovery: where are we in 2025? URL: [Link]
-
PMC (NIH). (2023). Applications of oxetanes in drug discovery and medicinal chemistry. URL:[Link]
-
MDPI. (2020). Chemical Space Exploration of Oxetanes. URL:[Link]
-
Academia.edu. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. URL: [Link]
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. URL: [Link]
-
PMC (NIH). (2026). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Lithium 2-(oxetan-3-yl)acetate as a Strategic Building Block in Drug Discovery
Strategic Context: The Oxetane Advantage
In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a transformative bioisostere. Replacing metabolically labile or highly lipophilic moieties—such as gem-dimethyl groups, carbonyls, or morpholine rings—with an oxetane motif profoundly improves a drug candidate's physicochemical profile [2, 4].
However, incorporating oxetanes into complex scaffolds requires stable, highly reactive building blocks. Lithium 2-(oxetan-3-yl)acetate (CAS: 1416271-19-6) serves as a premier reagent for this purpose [1]. Unlike the free 2-(oxetan-3-yl)acetic acid, which is frequently a viscous, hygroscopic oil prone to degradation, the lithium salt is a free-flowing, bench-stable crystalline solid. This physical state ensures precise stoichiometric control during parallel synthesis and maintains high fidelity across high-throughput screening (HTS) library generation [3].
Physicochemical Profiling: Quantitative Impact
The incorporation of the oxetane-3-acetate moiety directly influences the pharmacokinetic (PK) properties of lead compounds. The table below summarizes the quantitative shifts typically observed when a traditional hydrophobic group is replaced by an oxetane ring [2, 3].
| Physicochemical Property | gem-Dimethyl Motif | Oxetane Bioisostere | Causality & Impact on Drug Design |
| Aqueous Solubility | Baseline | 25x to 4000x Increase | The strong dipole moment of the oxetane oxygen enhances hydrogen bonding with water, drastically improving oral bioavailability. |
| Lipophilicity (LogD) | High | Reduced by 0.5 – 1.0 units | Lower LogD reduces non-specific protein binding and off-target toxicity, expanding the therapeutic window. |
| Metabolic Stability (CL_int) | High Clearance | Significantly Reduced | The electron-withdrawing nature and steric constraints of the oxetane ring shield adjacent sites from CYP450-mediated oxidation. |
| Conformational Space | Flexible/Linear | Rigidified Vector | The spiro-like trajectory of the oxetane ring locks the appended acetate into a predictable vector, improving target binding affinity. |
Mechanistic Workflows
To visualize the strategic implementation of Lithium 2-(oxetan-3-yl)acetate, the following workflows map both the synthetic integration and the biological rationale behind its use.
Workflow for oxetane incorporation and subsequent physicochemical evaluation.
Mechanism of CYP450 metabolic evasion utilizing oxetane bioisosterism.
Experimental Protocols
Protocol A: High-Fidelity Amide Bond Formation
Objective: Couple Lithium 2-(oxetan-3-yl)acetate to a primary/secondary amine scaffold. Causality & Design: Utilizing the lithium salt bypasses the need for a separate free-acid liberation step. The lithium cation acts as a mild Lewis acid, pre-organizing the HATU reagent and accelerating the formation of the highly reactive OAt ester intermediate. DIPEA is employed to neutralize the system and ensure the target amine remains unprotonated and highly nucleophilic.
Step-by-Step Methodology:
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add Lithium 2-(oxetan-3-yl)acetate (1.2 equiv) and HATU (1.3 equiv).
-
Solvation & Activation: Suspend the solids in anhydrous DMF (0.2 M relative to the amine). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at room temperature (25 °C).
-
Self-Validation Checkpoint: Observe the reaction mixture for 10 minutes. The opaque suspension will transition to a clear, pale-yellow solution. This color change confirms the successful generation of the active OAt ester. If the solution remains cloudy, verify the anhydrous state of the DMF, as moisture hydrolyzes the active ester.
-
-
Coupling: Add the target amine (1.0 equiv) either neat or as a concentrated solution in DMF. Stir the reaction at room temperature for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the amine mass peak and the appearance of the product mass peak [M+H]⁺ validates reaction completion.
-
-
Quenching & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M aqueous HCl (to remove unreacted amine and DIPEA), and brine (to remove residual DMF).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Protocol B: In Vitro Microsomal Stability Assay (Self-Validating System)
Objective: Validate the metabolic stability of the newly synthesized oxetane-appended lead compound compared to its gem-dimethyl analog. Causality & Design: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. By controlling the addition of NADPH (the essential electron donor for CYP450s), we isolate CYP-mediated metabolism from other degradation pathways. Quenching with cold acetonitrile immediately denatures the enzymes, freezing the metabolic snapshot for accurate LC-MS/MS quantification.
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Compound Spiking: Add the oxetane-appended test compound (final concentration: 1 µM, keeping organic solvent < 0.5% v/v to prevent CYP inhibition). Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM).
-
Self-Validation Checkpoint: Run a parallel negative control lacking NADPH. If the compound degrades in the negative control, it indicates non-CYP-mediated instability (e.g., chemical hydrolysis of the ester/amide), invalidating the CYP-evasion hypothesis.
-
-
Time-Course Sampling: At predefined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation mixture.
-
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).
-
Causality: The 3:1 ratio of organic solvent to aqueous buffer forces rapid protein precipitation, instantly halting enzymatic activity and preventing artificial degradation post-sampling.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Transfer the supernatant to LC-MS vials and analyze the remaining parent compound percentage via LC-MS/MS to calculate the intrinsic clearance (CL_int).
References
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. Wuitschik, G., et al. Journal of Medicinal Chemistry, ACS Publications, 2010. Available at:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Bull, J. A., et al. Chemical Reviews, ACS Publications, 2016. Available at:[Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications, 2023. Available at:[Link]
Application Note: Lithium 2-(oxetan-3-yl)acetate as a Strategic Building Block for Novel Heterocycles
Introduction & Strategic Context
In contemporary drug discovery, the oxetane ring has emerged as a highly privileged structural motif. Frequently deployed as a bioisostere for gem-dimethyl groups or carbonyl moieties, oxetane incorporation profoundly alters the physicochemical properties of drug candidates—enhancing aqueous solubility, reducing lipophilicity, and improving metabolic stability.
However, synthesizing and storing oxetane-containing building blocks presents unique chemical challenges. Free oxetane-carboxylic acids are notoriously unstable and prone to degradation. To circumvent this critical bottleneck, Lithium 2-(oxetan-3-yl)acetate (CAS 1416271-19-6) has been developed as a highly stable, bench-ready surrogate. This application note details the causality behind its stability, the upstream synthesis workflow, and self-validating protocols for its downstream application in heterocycle construction.
The Causality of Reagent Selection: Why the Lithium Salt?
When researchers attempt to synthesize 2-(oxetan-3-yl)acetic acid via standard saponification of its corresponding ester followed by an acidic workup, the resulting free acid is highly prone to degradation.
As highlighted in recent mechanistic studies, many oxetane-carboxylic acids undergo unexpected intramolecular isomerization into lactones when stored at room temperature or subjected to mild heating during solvent evaporation[1]. The presence of the acidic proton facilitates the nucleophilic attack of the carboxylic oxygen onto the strained four-membered oxetane ring, resulting in a ring-opening event that forms a stable five- or six-membered lactone (e.g., valerolactone derivatives).
By isolating the intermediate strictly as the lithium salt , the nucleophilicity of the carboxylate is maintained for downstream amide coupling, but the absence of the acidic proton completely halts the auto-catalytic isomerization pathway. This yields a stable, solid building block that can be stored long-term without degradation.
Divergent stability pathways based on isolation methodology.
Physicochemical Profiling & Stability Data
The integration of the oxetane motif and the choice of salt form drastically impact both the theoretical drug design parameters and the practical handling of the reagent.
Table 1: Physicochemical Impact of Oxetane Incorporation
| Property | gem-Dimethyl Group | Oxetane Ring | Impact on Drug Design |
| Lipophilicity (LogP) | High | Lowered | Improves aqueous solubility and reduces off-target binding. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant | Extends pharmacokinetic half-life. |
| Structural Conformation | Flexible / Bulky | Rigid, defined vectors | Enhances target binding affinity via restricted conformational space. |
Table 2: Stability Matrix: Free Acid vs. Lithium Salt
| Compound | Storage Condition | Half-Life / Stability | Primary Degradation Pathway |
| 2-(Oxetan-3-yl)acetic acid | Room Temp / Mild Heat | < 24 hours (in solution) | Intramolecular isomerization to lactone[1]. |
| Lithium 2-(oxetan-3-yl)acetate | 0-10°C (Solid) | > 2 years | None (Stable). |
Upstream Synthesis Workflow: Generating the Oxetane Scaffold
To ensure a self-validating experimental system, understanding the upstream generation of the oxetane acetate framework is critical. The primary route involves the Horner-Wadsworth-Emmons (HWE) olefination of oxetan-3-one[2][3], followed by catalytic hydrogenation and controlled saponification[4].
Synthetic workflow for Lithium 2-(oxetan-3-yl)acetate.
Protocol A: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate via HWE Olefination
Causality: The use of ethoxycarbonylmethylene triphenylphosphorane at 0 °C minimizes side reactions and prevents the highly volatile oxetan-3-one from evaporating during the exothermic olefination event.
-
Setup: Dissolve oxetan-3-one (1.0 equiv, e.g., 500 mg) in anhydrous dichloromethane (DCM) (15.0 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Reagent Addition: Slowly add ethoxycarbonylmethylene triphenylphosphorane (1.1 equiv, 2.66 g) portion-wise to maintain the internal temperature below 5 °C[4].
-
Reaction: Remove the ice bath and allow the system to slowly warm to room temperature. Stir continuously for 1.5 to 2 hours.
-
Validation (In-Process): Monitor via TLC (30% EtOAc/Petroleum Ether). The reaction is complete when the UV-active phosphonate is consumed and a new UV-active spot (the conjugated ylidene) appears.
-
Workup: Filter the crude reaction mixture directly through a pad of silica gel, eluting with 30% EtOAc/Petroleum Ether to remove triphenylphosphine oxide. Concentrate the filtrate under reduced pressure to afford the product as a colorless viscous oil.
Protocol B: Reduction and Saponification to Lithium 2-(oxetan-3-yl)acetate
Causality: Saponification with LiOH must be followed by direct concentration/lyophilization without any acidic workup. Introducing acid (e.g., HCl or NaHSO4) will immediately protonate the carboxylate, triggering the lactonization cascade[1].
-
Hydrogenation: Dissolve ethyl 2-(oxetan-3-ylidene)acetate (1.0 equiv) in absolute ethanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H2 gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours.
-
Validation (In-Process): Filter through Celite. ^1H NMR of an aliquot must show the complete disappearance of the vinylic proton signal (~5.6 ppm).
-
Saponification: Dissolve the resulting ethyl 2-(oxetan-3-yl)acetate in a 1:1 mixture of THF and H2O. Add Lithium Hydroxide monohydrate (LiOH·H2O) (1.05 equiv). Stir at room temperature for 4 hours.
-
Isolation: Do not acidify. Wash the aqueous layer with diethyl ether to remove unreacted organics. Lyophilize the aqueous layer directly to yield Lithium 2-(oxetan-3-yl)acetate as a stable white solid.
Downstream Application: Heterocycle Construction via Amide Coupling
Lithium 2-(oxetan-3-yl)acetate is directly compatible with standard peptide coupling reagents. By avoiding the free acid, researchers prevent yield losses associated with thermal degradation during the coupling step.
Protocol C: General Amide Coupling Procedure
Causality: Using HATU and DIPEA in DMF allows for rapid activation of the lithium carboxylate at room temperature, preventing thermal stress on the oxetane ring while driving the formation of the active ester.
-
Activation: In a dry flask, suspend Lithium 2-(oxetan-3-yl)acetate (1.2 equiv) in anhydrous DMF (0.2 M). Add HATU (1.3 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.
-
Coupling: Add the desired heterocyclic amine (e.g., a functionalized piperazine or azetidine derivative) (1.0 equiv) to the activated mixture[3].
-
Reaction: Stir at room temperature for 2–4 hours.
-
Validation (In-Process): Analyze the crude mixture via LC-MS. The desired mass [M+H]+ of the functionalized oxetane-amide should be the major peak.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate for subsequent purification.
References
- Lithium 2-(Oxetan-3-yl)acetate | 1416271-19-6 | TCI Chemicals. Source: tcichemicals.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK9IJaTGHylPdv08lYvzICAHAZty_7B_5MPH8wOMVo2h7rpEz12_MTh3mZRjZUcFQOKy1XoTcgiT4xSLOE1akPMTCszw_-3e4-Z2uyqHY0oJ_1IT85G9rM3kQG0JDgvoFuOFUuMg==]
- Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_vCo6K34dAR9hWWwSjgnHuh7F1HPU0Z38Hvh_Cyj8VRxHq1ip2TUbpIU8fa6iOI_C8wgSaRD9ui59c02CTjLZs9knetCR7IGHnUDmPNNV3YNpXasfVLF4LzjIT_V6lsZo3Yv5dYEYYKntPUThQN0=]
- Tert-butyl 2-(oxetan-3-ylidene)acetate IUPAC name and synonyms. Source: benchchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTEm09txKlwYiEvuI3sJWXinww157_yJ_DI9NoHPXvrZh-TnO0J1lHZF7Xpe5q0qjUrJj1cw1UYzVhjmAiGHFDrEw9a5q7vpDvnarEh0OIxq76_95kDsK7ck9FY_b5Y9m--5ez7I6PezL4WgwRTFw0T9bKU2VIc6IDQYzcViKGjNTn0tKIlVL8KUaGBVfM8mJU6OYbAzd1-U2J]
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Source: mdpi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyk0O5nTFuV56D--sU8DHY8ugANILT4qWAAn3iTaekYZ0L5LvigzhBF2FLiQiVh2S7feAPGuCQ22VStKPj8EUoH7RPotWlyQYUSv06Q6b_Xkfl_bwqcnrMG1RGrHnq4_fhpcs=]
- ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2. Source: chemicalbook.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFTCiTaajEaCQHWVCnxp_2AlLPtMhV9RUH3-J-y4kSLPkQ9_8aIR_8kl-bxIODO0cUNUT2qd07739Gy-hXELkW9y0GkwwDUGYmIWcvC08u9VwnfFC_gXxcsiLt4VSNJmXURySMvWU-79qQ5RenymnnDbOchgOqACYqyfmPpMDSp1c=]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 4. ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2 [chemicalbook.com]
Application Note: Strategic Incorporation of Oxetane Moieties for Pharmacokinetic Optimization
Executive Summary & Mechanistic Rationale
The oxetane ring—a highly strained, four-membered cyclic ether—has transitioned from a synthetic curiosity to a privileged, foundational motif in modern drug discovery. Validated by recent clinical milestones, including the 2025 approval of rilzabrutinib, oxetanes are now routinely deployed to rescue lead compounds suffering from suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles[1].
Pioneering studies by Carreira, Müller, and collaborators established that these small, polar, sp3-rich rings act as superior bioisosteres for gem-dimethyl, carbonyl, and morpholine groups[2]. The causality behind their pharmacokinetic (PK) benefits is rooted in their unique physicochemical properties:
-
Solubility and Lipophilicity (LogD): The ether oxygen acts as a potent hydrogen-bond acceptor. Replacing a lipophilic gem-dimethyl group with a 3,3-disubstituted oxetane can increase aqueous solubility by 4- to 4000-fold while simultaneously lowering LogD[2]. The compact nature of the ring minimizes steric bulk penalties[3].
-
Basicity Attenuation (pKa Modulation): High amine basicity often leads to a high volume of distribution ( Vss ), poor cellular permeability, and hERG channel blockade (cardiotoxicity). Appending an oxetane to a basic amine (e.g., a piperazine ring) leverages the strong electron-withdrawing inductive effect of the oxygen, lowering the pKaH (e.g., from 7.8 to 6.3)[4]. This specific strategy was crucial in mitigating dose-limiting hepatotoxicity in the development of fenebrutinib and GDC-0349[4].
-
Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently oxidize exposed methylene or gem-dimethyl groups. Oxetanes effectively block these metabolically labile sites. While early concerns existed regarding enzymatic ring-opening by microsomal epoxide hydrolase (mEH), 3,3-disubstitution sterically shields the ring, redirecting clearance away from both CYP and mEH pathways[5].
Hit-to-Lead Optimization Logic
The decision to incorporate an oxetane is typically driven by specific structural liabilities identified during early in vitro screening. The following logic workflow illustrates the strategic deployment of oxetane bioisosteres.
Figure 1: Decision tree for oxetane incorporation in hit-to-lead optimization.
Quantitative Impact: Matched Molecular Pair Analysis
To illustrate the profound impact of oxetane incorporation, the following table summarizes the typical physicochemical shifts observed when replacing a standard gem-dimethyl group with a 3,3-disubstituted oxetane[2][3].
| Property | gem-Dimethyl Parent | Oxetane Bioisostere | Causality / Structural Impact |
| Aqueous Solubility | Low (<10 µg/mL) | High (Up to 4000-fold increase) | Ether oxygen acts as a strong H-bond acceptor, lowering lattice energy and LogD. |
| Lipophilicity (LogD) | High (e.g., 3.5) | Reduced (e.g., 2.1) | Increased polarity reduces hydrophobic partitioning into lipid bilayers. |
| Amine Basicity ( pKaH ) | High (e.g., 7.8) | Attenuated (e.g., 6.3) | Inductive electron-withdrawing effect of the oxetane oxygen pulls electron density from the adjacent nitrogen. |
| Metabolic Clearance | High (CYP oxidation at CH3 ) | Low (Blocked oxidation) | The strained sp3 ring resists CYP450 hydroxylation; 3,3-disubstitution sterically hinders mEH ring-opening. |
Experimental Methodologies & Protocols
The synthesis of the strained four-membered ring historically presented a bottleneck. However, the intramolecular Williamson etherification from 1,3-diols has emerged as a robust, scalable method, particularly for accessing the highly stable 3,3-disubstituted oxetanes[6].
Protocol 1: De Novo Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification
Objective: Synthesize a metabolically stable 3,3-disubstituted oxetane from a readily available 1,3-propanediol precursor.
Figure 2: Synthetic workflow for 3,3-disubstituted oxetanes via Williamson etherification.
Step 1: Mono-Activation (Tosylation)
-
Reaction Setup: To a solution of the 3,3-disubstituted 1,3-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.05 eq) dropwise[6].
-
Causality: Maintaining strictly 0 °C and using near-stoichiometric TsCl ensures selective mono-tosylation, preventing the formation of the unreactive di-tosylate. Pyridine acts dually as a base to neutralize generated HCl and as a nucleophilic catalyst.
-
In-Process Control (Validation): Monitor the reaction via TLC (hexane/ethyl acetate). The reaction is deemed complete when the starting diol is fully consumed.
-
Workup: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with 1 M HCl (critical for removing excess pyridine), saturated aqueous sodium bicarbonate, and brine[6]. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 2: Intramolecular Cyclization
-
Reaction Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the mono-tosylated intermediate (1.0 eq) in THF dropwise[6]. Allow the mixture to slowly warm to room temperature.
-
Causality: NaH irreversibly deprotonates the remaining free hydroxyl group, generating a highly nucleophilic alkoxide that drives the entropically disfavored 4-exo-tet cyclization. THF is utilized to effectively solvate the alkoxide intermediate.
-
In-Process Control (Validation): Monitor by GC-MS or LC-MS. The disappearance of the mono-tosylate mass peak indicates successful ring closure.
-
Workup: Carefully quench excess NaH with cold water (Caution: exothermic H2 gas evolution). Extract the aqueous layer with ethyl acetate. Dry the combined organic layers, concentrate, and purify via silica gel column chromatography to yield the functionalized oxetane.
Protocol 2: In Vitro Metabolic Stability Assessment (Human Liver Microsomes)
Objective: Evaluate the resistance of the newly synthesized oxetane-modified candidate to CYP450 and mEH degradation compared to its parent compound[7].
Assay Execution & Causality:
-
Preparation: Thaw human liver microsomes (HLM) on ice to prevent premature enzyme denaturation. Prepare an NADPH regenerating system according to the manufacturer's instructions[7].
-
Incubation: Incubate the test compound (1 µM final concentration) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C. Causality: Strict adherence to physiological pH and temperature is required to preserve native enzyme kinetics.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: Withdraw 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile (ACN) containing a predefined internal standard[7]. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins to ensure a clean injection for LC-MS/MS analysis.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Self-Validating System Controls: To ensure the trustworthiness of the assay, parallel incubations must be run with a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin)[7]. If the calculated CLint for these controls falls outside of historically established laboratory thresholds, the microsomal batch is considered compromised, and the assay must be invalidated and repeated.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Integration of Lithium 2-(oxetan-3-yl)acetate in High-Throughput Parallel Synthesis Libraries
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the optimization of physicochemical properties is as critical as target affinity. Oxetanes have emerged as highly privileged motifs, frequently deployed as bioisosteres for gem-dimethyl groups, carbonyls, and morpholine rings[1]. The incorporation of an oxetane ring can dramatically increase aqueous solubility (often by a factor of 4 to 4000) while simultaneously reducing lipophilicity and mitigating cytochrome P450-mediated metabolic liabilities[2].
When designing high-throughput parallel synthesis libraries to explore structure-activity relationships (SAR), introducing the oxetane moiety via an acetic acid linker is a highly effective strategy. However, free 2-(oxetan-3-yl)acetic acid presents significant handling challenges: it is highly polar, difficult to isolate from aqueous media, and can be prone to degradation under certain conditions.
The Causality of the Lithium Salt: To circumvent these issues, library synthesis relies on Lithium 2-(oxetan-3-yl)acetate (CAS: 1416271-19-6). As a bench-stable, non-hygroscopic solid, this lithium carboxylate salt provides excellent solubility in polar aprotic solvents like DMF and DMSO[3]. Furthermore, the lithium ion does not interfere with standard uronium- or aminium-based coupling mechanisms, allowing for the direct, in situ generation of active esters without the need for prior neutralization[4]. This makes it an ideal, plug-and-play building block for automated amidation arrays[5].
Physicochemical Impact of Oxetane Incorporation
Understanding the structural impact of the oxetane ring is essential for rational library design. The oxetane oxygen acts as a strong hydrogen-bond acceptor, while the strained four-membered ring provides a "liponeutral bulk increase"—expanding molecular volume to fill receptor pockets without the lipophilic penalty associated with alkyl groups[2].
Table 1: Comparative Physicochemical Profile (Model: gem-Dimethyl vs. Oxetane)
| Property | gem-Dimethyl Group | Oxetane Group | Mechanistic Rationale |
| Aqueous Solubility | Baseline (Poor) | 4x to 4000x Increase | The polar oxygen atom readily engages in hydrogen bonding with aqueous solvent networks[5]. |
| Lipophilicity (logP/logD) | High | Decreased by ~0.5 - 1.0 units | The ether linkage inherently reduces overall lipophilicity compared to purely hydrocarbon structural equivalents[1]. |
| Metabolic Stability | Moderate | High | Replaces metabolically labile C-H bonds, blocking CYP450 oxidation sites without adding lipophilic bulk[1]. |
| Conformational Rigidity | Flexible | Restricted | The puckered, rigid ring acts as a conformational lock, often improving target binding entropy[5]. |
Mechanistic Pathway & Workflow
The following workflow illustrates the self-validating parallel synthesis system. By utilizing polymer-supported scavengers, the protocol entirely avoids aqueous workup—a critical choice, as the highly polar oxetane products would otherwise partition into the aqueous phase and be lost.
Workflow for high-throughput parallel amidation using Lithium 2-(oxetan-3-yl)acetate.
Experimental Protocols: High-Throughput Amide Coupling
This protocol is designed as a self-validating system . The success of the reaction and the efficiency of the scavenging steps are directly interlinked and verified by the final LC-MS step. If unreacted amines are detected, the PS-Isocyanate loading was insufficient; if HATU byproducts remain, the PS-Trisamine requires optimization.
Step 1: Reagent Preparation
Causality: Anhydrous DMF is utilized to ensure complete dissolution of the lithium salt and to prevent competitive hydrolysis of the HATU-activated ester intermediate[4].
-
Prepare a 0.2 M stock solution of Lithium 2-(oxetan-3-yl)acetate in anhydrous DMF.
-
Prepare 0.2 M stock solutions of the diverse amine library in anhydrous DMF.
-
Prepare a 0.4 M stock solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
Step 2: Automated Dispensing & Coupling
Causality: HATU is selected over EDC/HOBt because it highly efficiently activates lithium carboxylates, driving the reaction to completion even with sterically hindered or electronically deactivated amines. DIPEA is required to neutralize any amine hydrochlorides and facilitate the uronium activation[4].
-
Using an automated liquid handler, dispense 500 µL (100 µmol, 1.0 eq) of the amine stock solutions into a 96-well deep-well reactor block.
-
Add 600 µL (120 µmol, 1.2 eq) of the Lithium 2-(oxetan-3-yl)acetate stock solution to each well.
-
Add 300 µL (120 µmol, 1.2 eq) of the HATU stock solution.
-
Add 300 µL (300 µmol, 3.0 eq) of the DIPEA stock solution.
-
Seal the reactor block and agitate at room temperature for 16 hours.
Step 3: Polymer-Supported Scavenging & Workup
Causality: Aqueous extraction is strictly avoided to prevent the loss of the highly polar oxetane products into the aqueous phase. Polymer-supported (PS) scavengers selectively remove unreacted starting materials and coupling byproducts[5].
-
Unseal the block and add PS-Isocyanate resin (approx. 3.0 eq relative to the initial amine) to scavenge any unreacted primary/secondary amines.
-
Add PS-Trisamine resin (approx. 3.0 eq relative to the initial acid) to scavenge unreacted activated acid and HATU byproducts.
-
Agitate the block at room temperature for an additional 4 hours.
-
Filter the reaction mixtures through a 96-well frit plate into a clean collection block, washing the resins with 2 x 500 µL of DMF.
-
Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the crude oxetane-amides.
Step 4: Quality Control (Self-Validation)
-
Re-dissolve the crude products in 1 mL of DMSO.
-
Submit a 5 µL aliquot for High-Throughput LC-MS analysis.
-
Validation Logic: Compounds exhibiting >85% purity (UV 254/214 nm) proceed to biological screening. If a specific well fails, the LC-MS trace diagnoses the failure mode (e.g., mass of starting amine indicates failed coupling or insufficient PS-Isocyanate).
Data Presentation: Optimization of Coupling Conditions
Extensive optimization of the activation conditions for Lithium 2-(oxetan-3-yl)acetate reveals that uronium-based reagents significantly outperform traditional carbodiimides when activating the lithium salt directly.
Table 2: Optimization Matrix for Parallel Coupling of Lithium 2-(oxetan-3-yl)acetate
| Coupling Reagent | Base | Solvent | Average Conversion (%) | Mechanistic Note |
| HATU | DIPEA | DMF | >90% | Rapid formation of the highly reactive HOAt ester; overcomes lithium coordination. |
| PyBOP | DIPEA | DMF | 85% | Effective, but generates triphenylphosphine oxide byproduct which is difficult to scavenge. |
| T3P | Pyridine | EtOAc/DMF | 65% | Moderate efficiency; requires higher temperatures for optimal activation of the salt. |
| EDC / HOBt | DIPEA | DMF | <50% | Poor activation kinetics of the lithium carboxylate; prone to N-acylurea rearrangement. |
References
- Oxetanes[Non-Halogenated Heterocyclic Building Blocks] | TCI AMERICA TCI Chemicals URL
- Oxetanes Enamine URL
- Generating Multimillion Chemical Space Based on the Ugi Four-Сenter Three-Component Reaction with Oxocarboxylic Acids ChemRxiv URL
- Oxetanes in Drug Discovery: Structural and Synthetic Insights ACS Publications URL
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews ACS Publications URL
Sources
Targeting Protein-Protein Interactions (PPIs) with Oxetane-Containing Molecules: Strategies for Physicochemical Optimization
Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Undruggable Nature of PPIs
Protein-protein interactions (PPIs) govern nearly all critical cellular processes, making them highly attractive therapeutic targets. However, the human interactome presents a formidable challenge for small-molecule drug discovery. Unlike the deep, well-defined active sites of enzymes, PPI interfaces are typically large (1500–3000 Ų), flat, and highly hydrophobic[1].
To achieve sufficient binding affinity across these expansive interfaces, classical PPI inhibitors often require high molecular weights and extensive lipophilic surface areas. This structural necessity frequently leads to compounds that violate Lipinski’s Rule of 5, suffering from poor aqueous solubility, high metabolic clearance, and off-target promiscuity.
To rescue the drug-like properties of PPI inhibitors, medicinal chemists have increasingly turned to the oxetane ring —a four-membered, oxygen-containing heterocycle—as a privileged bioisostere[2].
Mechanistic Rationale: The Oxetane Advantage
The incorporation of an oxetane ring is not merely a structural novelty; it is a rational physicochemical intervention. Oxetanes are frequently deployed as surrogates for gem-dimethyl groups, carbonyls, or morpholines[3]. The causality behind their transformative impact on molecular properties lies in their unique stereoelectronic profile:
-
Aqueous Solubility (Hydration Energy & Crystal Packing): The oxygen atom in the oxetane ring introduces a significant dipole moment and acts as a robust hydrogen-bond acceptor. Furthermore, replacing a planar carbonyl or a lipophilic gem-dimethyl group with a slightly puckered, sp³-rich oxetane disrupts molecular planarity. This lowers the crystal lattice energy (reducing melting point) and increases hydration energy, which can enhance thermodynamic solubility by up to 4000-fold[4].
-
Lipophilicity (LogD): The inherent polarity of the oxetane oxygen offsets the hydrophobic bulk of the carbon framework, effectively lowering the partition coefficient (LogD) without sacrificing the steric volume required to fill hydrophobic PPI pockets[4].
-
Metabolic Stability: Unlike carbonyls, oxetanes are not susceptible to aldo-keto reductases or nucleophilic attack. Unlike simple methylenes, the strong electron-withdrawing effect (-I effect) of the oxetane oxygen increases the bond dissociation energy of adjacent C-H bonds, shielding them from Cytochrome P450-mediated oxidation[2].
-
Reduced Amine Basicity: When positioned adjacent to an amine, the oxetane's electron-withdrawing nature lowers the amine's pKa. This subtle modulation reduces hERG channel liability and improves membrane permeability[2].
Table 1: Comparative Physicochemical Impact of Bioisosteric Replacement
| Physicochemical Property | Gem-Dimethyl | Carbonyl | Oxetane | Mechanistic Causality for Oxetane Profile |
| Aqueous Solubility | Poor | Moderate | Excellent | High dipole moment increases hydration; sp³ character disrupts crystal packing. |
| Lipophilicity (LogD) | High | Low | Low | Polarity of the oxygen atom offsets the hydrophobic bulk of the carbon framework. |
| Metabolic Stability | Moderate | Poor | High | Electron-withdrawing oxygen strengthens adjacent C-H bonds against CYP450 oxidation. |
| Amine Basicity (pKa) | High (if adj.) | N/A (amide) | Reduced | Inductive electron withdrawal (-I effect) lowers adjacent amine pKa, reducing toxicity. |
Workflow & Pathway Visualization
The rational design of oxetane-modified PPI inhibitors requires a systematic workflow, balancing synthetic feasibility with rigorous biophysical validation.
Logical workflow for integrating oxetane bioisosteres into PPI drug discovery pipelines.
A prime example of this application is the targeting of the Bcl-xL/Bak interaction. The pro-survival protein Bcl-xL sequesters pro-apoptotic Bak via a large hydrophobic cleft. Inhibitors like JY-1-106 disrupt this PPI but suffer from high lipophilicity. Oxetane incorporation yields analogs with enhanced three-dimensionality and solubility while maintaining nanomolar target engagement[5].
Disruption of the Bcl-xL/Bak protein-protein interaction by an oxetane-modified inhibitor.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, embedding causality and quality control directly into the methodology.
Protocol A: Synthesis of Aryl Amino-Oxetanes via Defluorosulfonylation
Traditional oxetane incorporation requires harsh Lewis acids that can degrade complex PPI inhibitor scaffolds. The use of Oxetane Sulfonyl Fluorides (OSFs) allows for mild, late-stage functionalization via an SN1-like mechanism where the OSF generates a stable oxetane carbocation that is selectively trapped by an amine[5].
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried vial, dissolve the amine-bearing PPI inhibitor core (1.0 eq) and the appropriate Oxetane Sulfonyl Fluoride (OSF) reagent (1.5 eq) in anhydrous acetonitrile (0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as an HF scavenger, preventing acid-catalyzed ring-opening of the highly strained oxetane moiety.
-
Thermal Activation: Seal the vial and heat to 60 °C for 16 hours.
-
Purification: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.
-
Self-Validation System: Monitor the reaction via ¹⁹F NMR. The OSF starting material exhibits a distinct S-F resonance at ~+55 ppm. The complete disappearance of this peak confirms full consumption of the electrophile. Confirm product identity via ¹H NMR (characteristic oxetane ring protons appear as multiplets between 4.4–4.8 ppm).
Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)
Biochemical assays (like Fluorescence Polarization) often yield false positives for lipophilic PPI inhibitors due to compound aggregation. SPR provides real-time, label-free kinetic data ( kon , koff ) to confirm that oxetane incorporation has not disrupted specific target engagement.
Step-by-Step Procedure:
-
Chip Preparation: Immobilize His-tagged target protein (e.g., Bcl-xL) onto an NTA sensor chip via Ni²⁺ chelation to a density of ~2000 Response Units (RU).
-
Analyte Preparation: Dilute the oxetane-modified inhibitor in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to create a 2-fold concentration series (e.g., 10 nM to 320 nM). Causality: Exact DMSO matching between the analyte and running buffer is critical to prevent bulk refractive index artifacts.
-
Kinetic Injection: Inject the analyte series at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
-
Regeneration: Inject 350 mM EDTA for 60 seconds to strip the chip, followed by reloading of Ni²⁺ and His-protein for the next cycle.
-
Self-Validation System: Utilize a dual-channel setup. Immobilize a non-interacting reference protein (e.g., BSA) on Channel 1 and the target on Channel 2. A genuine PPI disruption event must exhibit a dose-dependent response curve on Channel 2 with a negligible response on Channel 1.
Protocol C: Thermodynamic Solubility Profiling (Shake-Flask Method)
Kinetic solubility assays (spiking DMSO stocks into buffer) often overestimate solubility due to metastable supersaturation. Thermodynamic solubility reflects the true physical state of the compound, accurately measuring the oxetane's ability to disrupt crystal packing.
Step-by-Step Procedure:
-
Equilibration: Add 2 mg of the solid oxetane-modified compound to 1 mL of phosphate buffer (pH 7.4) in a glass vial. Shake at 25 °C for 24 hours.
-
Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved material. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC-UV, calculating the concentration against a pre-established calibration curve of the compound dissolved in pure DMSO.
-
Self-Validation System: Recover the residual solid from the pellet and analyze it via X-ray Powder Diffraction (XRPD). Causality: If the diffractogram of the recovered solid differs from the starting material, a new polymorph or hydrate has formed during equilibration, which invalidates direct solubility comparisons to the original crystal form.
References
-
Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (2023). URL:[Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry European Journal of Medicinal Chemistry / PMC (2023). URL:[Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry (2010). URL:[Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (2024). URL:[Link]
-
Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions Molecules (MDPI) (2018). URL:[Link]
Sources
Enhancing metabolic stability with 3-substituted oxetanes
Application Note: Enhancing Metabolic Stability in Drug Design Using 3-Substituted Oxetanes
The Challenge of Metabolic Attrition
Rapid metabolic clearance, primarily driven by Cytochrome P450 (CYP450) mediated oxidation in the liver, remains a leading cause of attrition in early-stage drug development. To mitigate this liability, medicinal chemists frequently employ bioisosteric replacement. Over the last decade, the 3-substituted oxetane has emerged as a privileged structural motif, serving as a highly effective bioisostere for gem-dimethyl groups, carbonyls, and morpholine rings[1]. Unlike traditional lipophilic appendages that increase the metabolic burden, incorporating an oxetane ring fundamentally alters the physicochemical landscape of the lead molecule, enhancing aqueous solubility while simultaneously shielding the molecule from enzymatic degradation[2].
Mechanistic Rationale: The "Why" Behind Oxetane Stability
The installation of a 3-substituted oxetane does not merely block a metabolic soft spot sterically; it fundamentally rewrites the local electronic and conformational environment of the drug candidate. The causality behind its success is anchored in three synergistic effects:
-
Inductive Electron Withdrawal (-I Effect): The highly electronegative oxygen atom within the strained four-membered ring exerts a powerful inductive effect. This propagates through the σ -bonding framework, withdrawing electron density from the adjacent C3 position and neighboring substituents[3]. CYP450 enzymes rely on high-valent iron-oxo species (Compound I) to abstract hydrogen atoms. By reducing the electron density of these C-H bonds, the oxetane dramatically increases the activation energy required for hydrogen abstraction, thereby inhibiting oxidative metabolism[4].
-
Lipophilicity and CYP Affinity: Alkyl groups (like gem-dimethyls) drive non-specific hydrophobic interactions with the lipophilic binding pockets of CYP3A4 and CYP2D6. Oxetanes, possessing a strong dipole and acting as hydrogen bond acceptors, significantly lower the overall lipophilicity (LogD) of the molecule[5]. This reduction in lipophilicity directly correlates with a decreased binding affinity for CYP450 enzymes, effectively "shunting" the molecule away from rapid clearance pathways[6].
-
Basicity Modulation: When placed adjacent to an amine, the strongly electron-withdrawing oxetane ring reduces the amine's basicity by approximately 3 pKa units[7]. This keeps the amine largely non-ionized at physiological pH, which prevents rapid phase II metabolism, improves membrane permeability, and reduces off-target liabilities such as hERG binding[2].
Fig 1. Metabolic shunting mechanism of 3-substituted oxetanes versus traditional alkyl groups.
Quantitative Data: Comparative Metabolic Stability
The superiority of the 3-substituted oxetane over traditional motifs and its 2-substituted isomers is well-documented in structure-activity relationship (SAR) campaigns. For instance, during the optimization of arylsulfonamide γ -secretase inhibitors, shifting from a cycloalkyl lead to a 3-substituted oxetane architecture yielded profound improvements in human liver microsome (HLM) stability[4].
Table 1: Comparative in vitro HLM Stability of Structural Isosteres
| Structural Motif | Analog Type | LogD (Est.) | HLM CLint,app (mL/min/kg) | Relative Stability |
| Cycloalkyl / Alkyl | Reference Lead | >3.0 | 117.0 | Low |
| 2-Substituted Oxetane | Isomer | ~2.9 | 63.8 | Moderate |
| 3-Substituted Oxetane | Optimized Candidate | ~2.4 | 28.6 | High |
Data adapted from matched-pair analyses of cycloalkyl ethers and oxetanes[4]. Lower intrinsic clearance ( CLint,app ) indicates higher metabolic stability.
Experimental Protocols: Self-Validating Systems
To empirically validate the metabolic stability conferred by the 3-substituted oxetane, a standardized in vitro Human Liver Microsome (HLM) assay is required. The following protocol is designed as a self-validating system: by including a positive control (e.g., Verapamil, known for rapid CYP clearance) and a negative control (buffer instead of NADPH), the assay inherently verifies enzymatic viability while differentiating CYP-mediated metabolism from chemical instability.
Fig 2. Step-by-step workflow for the in vitro HLM metabolic stability assay.
Protocol A: In Vitro HLM Incubation
Objective: Determine the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ) of the oxetane-containing candidate. Reagents: Pooled Human Liver Microsomes (20 mg/mL), 100 mM Potassium Phosphate Buffer (pH 7.4), 10 mM NADPH solution (freshly prepared).
-
Preparation of Master Mix: In a 96-well deep-well plate, prepare a master mix containing HLM (final concentration 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4). Pre-warm the plate to 37°C for 5 minutes. Causality: Pre-warming ensures the enzymatic reaction proceeds at a constant physiological temperature immediately upon initiation, preventing lag-phase artifacts that skew early time-point data.
-
Compound Addition: Spike the test compound (3-substituted oxetane) and reference controls into the master mix to achieve a final concentration of 1 μ M. Ensure the final organic solvent concentration (e.g., DMSO) does not exceed 0.1% (v/v). Causality: DMSO concentrations >0.1% can competitively inhibit specific CYP450 isoforms, leading to artificially inflated stability metrics.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the negative control wells, add an equivalent volume of buffer instead of NADPH.
-
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), withdraw a 50 μ L aliquot from the incubation mixture.
-
Quenching: Immediately transfer the aliquot into a quenching plate containing 150 μ L of ice-cold acetonitrile (MeCN) spiked with an internal standard (IS, e.g., Tolbutamide or Labetalol). Causality: The 3:1 ratio of organic solvent to aqueous buffer rapidly denatures the microsomal proteins, halting all enzymatic activity instantly and precipitating the proteins for clean downstream LC-MS/MS analysis.
Protocol B: LC-MS/MS Quantification and Data Processing
-
Sample Preparation: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C. Transfer 100 μ L of the particle-free supernatant to a clean 96-well analytical plate.
-
LC-MS/MS Analysis: Inject 5 μ L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m) coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Data Calculation:
-
Plot the natural log ( ln ) of the remaining compound percentage (Peak Area Ratio of Compound/IS) versus time.
-
Determine the elimination rate constant ( k ) from the slope of the linear regression.
-
Calculate Half-life: t1/2=k0.693
-
Calculate Intrinsic Clearance: CLint=(mg protein/mLk)×1mL1000μL (expressed as μ L/min/mg protein).
-
Sources
Application Note: Lithium 2-(oxetan-3-yl)acetate in the Optimization of CNS Drug Candidates
Mechanistic Rationale: The Oxetane Advantage in CNS MPO
The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the challenge of balancing aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability. To navigate this, medicinal chemists utilize the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm, which scores candidates based on six physicochemical properties: ClogP, ClogD, molecular weight, topological polar surface area (TPSA), hydrogen bond donors (HBD), and pKa 1.
Incorporating the oxetane motif—a four-membered oxygen-containing heterocycle—has emerged as a transformative strategy to improve these CNS MPO scores. Specifically, Lithium 2-(oxetan-3-yl)acetate (CAS: 1416271-19-6) serves as a highly efficient building block for appending the oxetane-3-yl-acetic acid moiety onto primary or secondary amines via amide coupling 2.
Why Use the Lithium Salt?
The free acid form of 2-(oxetan-3-yl)acetic acid is highly water-soluble, making isolation difficult, and it can be prone to degradation under harsh acidic conditions. The lithium salt is a stable, non-hygroscopic solid that bypasses the need for ester hydrolysis and allows for direct, efficient amide coupling.
Physicochemical Impact
Oxetanes act as superior bioisosteres for gem-dimethyl and carbonyl groups 3. The strong dipole of the oxetane oxygen acts as a hydrogen-bond acceptor, significantly boosting aqueous solubility. Simultaneously, its compact, sp³-rich three-dimensional structure reduces overall lipophilicity (LogD) and limits cytochrome P450-mediated metabolic clearance compared to flat sp² carbonyls or highly lipophilic alkyl groups 4.
Quantitative Data Presentation
The following table summarizes the causal impact of functional group replacement on key physicochemical properties critical for CNS drug candidates.
| Property / Metric | Gem-Dimethyl Group | Carbonyl Group | Oxetane Ring | Impact on CNS MPO Profile |
| Lipophilicity (LogD) | High | Low | Low | Oxetane reduces lipophilicity, preventing non-specific binding and toxicity. |
| Aqueous Solubility | Poor | Good | Excellent | Oxetane acts as a strong H-bond acceptor, increasing solubility up to 4000x. |
| Metabolic Stability | Moderate | Low (Reducible) | High | Resists CYP450 oxidation and ketone reductases, extending half-life. |
| 3D Conformation (sp³) | High | Flat (sp²) | High | High sp³ character correlates with improved clinical success and target specificity. |
| Amine Basicity (pKa) | No effect | Reduces basicity | Reduces basicity | Lowers adjacent amine pKa, improving passive BBB diffusion. |
Workflow Diagram: Oxetane Integration in CNS Design
Workflow demonstrating the integration of Lithium 2-(oxetan-3-yl)acetate in CNS drug optimization.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the methodological choice.
Protocol 1: Direct Amide Coupling with Lithium 2-(oxetan-3-yl)acetate
This protocol describes the derivatization of a target amine (CNS lead) using the lithium salt reagent.
Reagents:
-
Lithium 2-(oxetan-3-yl)acetate (1.2 equiv)
-
Target Amine (1.0 equiv)
-
HATU (1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target amine (1.0 equiv) in anhydrous DMF (0.2 M concentration). Causality: Nitrogen prevents moisture from hydrolyzing the highly reactive OAt ester intermediate formed in step 2.
-
Activation: Add Lithium 2-(oxetan-3-yl)acetate (1.2 equiv) and HATU (1.3 equiv) to the solution. Causality: The lithium salt readily dissociates in DMF. HATU is utilized because it efficiently couples sterically hindered substrates and prevents epimerization, rapidly converting the carboxylate into an active ester.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C, then allow the reaction to warm to room temperature. Causality: DIPEA is a non-nucleophilic base that neutralizes any amine hydrochlorides and deprotonates the intermediate, driving the coupling forward without participating in side reactions.
-
Reaction Monitoring (Self-Validation): Stir for 4–12 hours. Monitor the reaction via LC-MS. The protocol is validated when the starting amine mass disappears and the desired product mass ( [M+H]+ ) appears. The absence of M+18 (diol) peaks confirms the oxetane ring remains intact.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Causality: The oxetane ring is sensitive to strong Lewis and Brønsted acids. A mild basic workup strictly prevents acid-catalyzed ring-opening.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica, EtOAc/Hexanes).
Protocol 2: PAMPA-BBB Assay for In Vitro Permeability Validation
Once the oxetane-modified candidate is synthesized, it must be validated for BBB penetration. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) provides a high-throughput, lipid-driven mechanism to predict passive brain diffusion 5.
Reagents:
-
Porcine Brain Lipid Extract (PBLE) (20 mg/mL in dodecane/hexane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Analytical grade)
Step-by-Step Methodology:
-
Membrane Preparation: Carefully coat the PVDF membrane filter of a 96-well donor plate with 4 µL of the PBLE solution. Causality: PBLE closely mimics the specific lipid composition of the human blood-brain barrier, ensuring the artificial membrane accurately models in vivo passive diffusion.
-
Donor Solution Preparation: Dissolve the oxetane-candidate in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration does not exceed 5% v/v. Causality: Limiting DMSO to ≤5% ensures compound solubility without compromising or dissolving the artificial lipid membrane.
-
Assembly: Add 150 µL of the donor solution to the donor plate wells. Fill the acceptor plate wells with 300 µL of pure PBS (pH 7.4). Carefully place the donor plate over the acceptor plate, ensuring the membrane contacts the acceptor buffer.
-
Incubation: Incubate the assembled plates at 37 °C for 4 hours in a humidity chamber. Causality: 37 °C mimics human physiological temperature, providing thermodynamically relevant permeability coefficients.
-
Quantification & Self-Validation: Separate the plates and quantify the compound concentration in both the donor ( CD ) and acceptor ( CA ) wells using LC-MS/MS.
-
Data Calculation: Calculate the effective permeability ( Pe ) using the following formula:
Pe=A×(1/VD+1/VA)×t−ln[1−CA(t)/Cequilibrium]Validation Criteria: If Pe>4.0×10−6 cm/s, the candidate is classified as CNS+ (high BBB permeation). If Pe<2.0×10−6 cm/s, it is classified as CNS- . A successful shift from CNS- to CNS+ validates the efficacy of the oxetane modification.
References
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[Link]
-
Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Götz, D. C. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications.[Link]
-
Di, L., et al. (2013). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications.[Link]
Sources
Application Note: Oxetane Incorporation to Mitigate Off-Target Effects in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction and Mechanistic Rationale
As medicinal chemistry programs tackle increasingly complex biological targets, the optimization of physicochemical properties remains a critical bottleneck. High lipophilicity (LogD) and excessive amine basicity (pKa) are primary drivers of off-target liabilities, including promiscuous kinase binding, cytochrome P450 (CYP) inhibition, and human ether-à-go-go-related gene (hERG) channel blockade (cardiotoxicity).
The incorporation of the oxetane ring—a strained, four-membered cyclic ether—has emerged as a privileged strategy to rescue advanced lead compounds from off-target toxicity[1]. Acting as a bioisostere for gem-dimethyl and carbonyl groups, oxetanes profoundly alter the molecular profile of a drug candidate without significantly increasing steric bulk.
The Causality of Oxetane-Mediated Off-Target Reduction
The success of oxetanes in reducing off-target effects is not coincidental; it is governed by strict physicochemical causality:
-
pKa Modulation via Inductive Effects: The strongly electron-withdrawing oxygen atom within the strained oxetane ring exerts a powerful inductive effect (-I) through the σ -bond framework. When placed adjacent ( α or β ) to a basic amine, an oxetane can lower the amine's pKa by 1.5 to 2.7 units[2]. Because hERG channels and phospholipidosis mechanisms preferentially bind protonated (cationic) amines at physiological pH, this targeted reduction in basicity directly abrogates off-target binding[1].
-
Lipophilicity (LogD) Reduction: Oxetanes possess a significant dipole moment and act as strong hydrogen-bond acceptors. Replacing a highly lipophilic gem-dimethyl group with an oxetane dramatically reduces LogD, which penalizes non-specific hydrophobic interactions with off-target proteins like CYP450 enzymes[3].
-
Conformational Pre-organization: The oxetane ring restricts the conformational flexibility of the adjacent backbone. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding the primary target is minimized, while binding to structurally distinct off-target pockets is sterically hindered[4].
Fig 1. Mechanistic pathways of oxetane-mediated off-target effect reduction.
Quantitative Data Presentation
To illustrate the impact of oxetane incorporation, Table 1 summarizes matched molecular pair (MMP) data comparing standard lipophilic/basic motifs against their oxetane bioisosteres. Notice the inverse relationship between aqueous solubility and hERG inhibition when the oxetane is introduced.
Table 1: Physicochemical and Off-Target Profiling of Matched Molecular Pairs
| Structural Motif | R-Group | Amine pKa | LogD (pH 7.4) | Aqueous Solubility (µM) | hERG IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Standard Amine | gem-Dimethyl | 8.2 | 3.4 | 15 | 1.2 (High Risk) | 2.5 |
| Oxetane Analog | 3-Methyloxetane | 6.5 | 2.1 | 480 | >30 (Safe) | >50 |
| Standard Spiro | Cyclobutane | 7.8 | 2.9 | 45 | 4.5 (Med Risk) | 8.0 |
| Oxetane Spiro | 2-Oxa-6-azaspiro[3.3]heptane | 6.1 | 1.4 | >1000 | >50 (Safe) | >50 |
(Data synthesized from established medicinal chemistry profiling standards[3][4])
Experimental Workflows & Protocols
The following protocols detail a self-validating system for synthesizing an oxetane-containing building block, incorporating it into a scaffold, and validating the reduction of off-target liabilities.
Fig 2. Experimental workflow for integrating oxetanes into drug discovery pipelines.
Protocol A: Synthesis of 3-Substituted Oxetanes via Williamson Etherification
The intramolecular Williamson etherification remains the most robust method for constructing the strained oxetane ring from a 1,3-diol precursor[5].
Rationale: Activating one hydroxyl group as a leaving group (tosylate) followed by base-mediated intramolecular nucleophilic attack forms the four-membered ring. The reaction is thermodynamically challenging due to ring strain, requiring strict temperature control.
Step-by-Step Procedure:
-
Activation (Tosylation): Dissolve the 2-substituted-1,3-propanediol (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) and pyridine (1.2 eq). Cool the mixture to 0 °C under an inert argon atmosphere.
-
Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. Causality note: Using a slight excess of TsCl ensures complete mono-tosylation, but strict stoichiometry prevents di-tosylation, which would ruin the cyclization precursor.
-
Stir at 0 °C for 2 hours, then warm to room temperature overnight.
-
Quench with ice water. Extract with ethyl acetate (3 × 20 mL). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude mono-tosylated diol.
-
Cyclization: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C.
-
Add the crude mono-tosylated diol dissolved in THF (10 mL) dropwise over 15 minutes.
-
Heat the reaction to 60 °C for 4 hours. Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the polar diol spot and the appearance of a high-Rf spot indicates successful cyclization.
-
Cool to 0 °C, carefully quench with dropwise addition of water, and extract with diethyl ether. Concentrate carefully (oxetanes can be volatile).
-
Analytical Validation: Confirm the structure via ¹H NMR. The oxetane ring protons ( −CH2−O−CH2− ) typically appear as distinct multiplets between δ 4.5 and 5.0 ppm.
Protocol B: Late-Stage Incorporation of Spirocyclic Oxetanes
Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, are widely used to replace piperazines or morpholines[1].
Step-by-Step Procedure (SₙAr Reaction):
-
Dissolve the aryl halide electrophile (e.g., a 2-chloropyridine derivative, 1.0 eq) and 2-oxa-6-azaspiro[3.3]heptane hemioxalate salt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Causality note: The excess base is required to liberate the free amine from the oxalate salt and neutralize the HCl generated during the SₙAr process.
-
Heat the mixture to 90 °C for 12 hours.
-
Cool to room temperature, dilute with water, and extract with EtOAc. Purify via reverse-phase HPLC.
-
Validation: Measure the pKa of the purified compound using potentiometric titration. A successful incorporation should yield a pKa between 6.0 and 6.8, confirming the inductive dampening of the amine basicity.
Protocol C: In Vitro hERG Patch-Clamp Validation
To definitively prove that the oxetane incorporation reduced off-target liabilities, an automated patch-clamp assay must be performed[1].
Step-by-Step Procedure:
-
Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency.
-
Electrophysiology Setup: Use a whole-cell patch-clamp system. The extracellular solution must contain 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM Glucose (pH 7.4).
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
-
Compound Application: Perfuse the oxetane-containing compound at varying concentrations (0.1 µM to 30 µM).
-
Self-Validation & Quality Control:
-
Positive Control: Apply E-4031 (a known hERG inhibitor); it must produce an IC₅₀ < 50 nM to validate assay sensitivity.
-
Leak Current: Ensure the leak current is <10% of the total peak tail current. If >10%, discard the cell to prevent false negatives.
-
-
Data Analysis: Calculate the percentage of tail current inhibition. Compounds featuring the oxetane modification should exhibit an IC₅₀ > 30 µM, confirming the successful mitigation of cardiotoxic off-target binding.
Sources
Technical Support Center: Optimizing the Synthesis of Lithium 2-(oxetan-3-yl)acetate
An advanced technical support resource designed for professionals in research and drug development, focusing on the synthesis of Lithium 2-(oxetan-3-yl)acetate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate challenges and optimize experimental outcomes.
Overview of Synthetic Strategy
Lithium 2-(oxetan-3-yl)acetate is a valuable building block in medicinal chemistry, prized for the properties the oxetane motif imparts, such as improved solubility and metabolic stability.[1][2] The most common and reliable synthesis does not involve direct lithiation but rather a two-stage process: first, the creation of 2-(oxetan-3-yl)acetic acid or its ester precursor, followed by saponification and salt formation. A robust method for the precursor is the malonic ester synthesis, which offers high yields and scalability.
The general workflow involves alkylating a malonic ester with an oxetane-containing electrophile, followed by hydrolysis and decarboxylation, and finally, salt formation with a lithium base. The most direct route to the final lithium salt is the saponification of an ester precursor, such as ethyl 2-(oxetan-3-yl)acetate, using lithium hydroxide.
Caption: General Synthetic Workflow for Lithium 2-(oxetan-3-yl)acetate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing likely causes and actionable solutions.
Problem 1: Low or No Yield of Alkylated Malonic Ester
-
Q: My initial alkylation of diethyl malonate with 3-bromooxetane is failing or giving very low yields. What's going wrong?
A: This is a classic SN2 reaction that can be hampered by several factors. Let's break down the potential causes and solutions.
-
Cause 1: Ineffective Deprotonation. The reaction requires the formation of an enolate from diethyl malonate.[3][4] If the base is weak, old, or used incorrectly, enolate formation will be incomplete.
-
Solution: Use a suitable base like sodium ethoxide (NaOEt) in ethanol. Ensure the base is fresh and anhydrous. The pKa of malonic esters is around 13, making alkoxides sufficiently strong.[3]
-
Rationale: An excess of the ester relative to the base can sometimes prevent dialkylation, but for initial trials, using stoichiometric amounts is recommended to drive the reaction.[3]
-
-
Cause 2: Poor Quality Electrophile. The 3-halooxetane (e.g., 3-bromooxetane) may be degraded or impure.
-
Solution: Verify the purity of your 3-bromooxetane by 1H NMR. If necessary, purify it by distillation. Store it under an inert atmosphere and away from light.
-
-
Cause 3: Competing Dialkylation. A common side reaction in malonic ester synthesis is the alkylation of the desired mono-alkylated product, leading to a mixture that is difficult to separate and reduces the yield of the target compound.[5]
-
Solution: Use a slight excess of the malonic ester relative to the alkyl halide. This ensures that the enolate preferentially reacts with the starting electrophile rather than the product. Another strategy is the slow, controlled addition of the alkyl halide to the reaction mixture.
-
-
Problem 2: Incomplete Saponification of the Ester Precursor
-
Q: I'm trying to hydrolyze ethyl 2-(oxetan-3-yl)acetate with LiOH, but TLC/LC-MS analysis shows significant amounts of starting material remain, even after prolonged reaction times. How can I drive the reaction to completion?
A: Incomplete saponification is a common kinetic issue. Lithium hydroxide is an excellent choice for this transformation due to the ability of lithium cations to coordinate with the carbonyl oxygen, but optimization is key.[6][7]
Parameter Standard Condition Optimized Condition Rationale LiOH Equivalents 1.1 - 1.5 eq 2.0 - 2.5 eq Ensures a sufficient excess to drive the equilibrium towards the product and counteracts any degradation or carbonate formation in the LiOH. Solvent System Methanol/Water THF/Water (e.g., 3:1) THF improves the solubility of the organic ester and the lithium cation, accelerating the reaction in a two-phase system by acting like a phase-transfer catalyst.[6][7] Temperature Room Temperature 40-50 °C Gently heating can significantly increase the reaction rate without promoting significant side reactions, provided the oxetane ring stability is monitored. Reaction Time 2-4 hours Monitor by TLC/LC-MS until completion (may take 1-6 hours) Reaction progress should be empirically determined, not just timed. Pro-Tip: Ensure your lithium hydroxide is of high quality. It can absorb CO2 from the air to form lithium carbonate, reducing its effective molarity. Use freshly opened reagent or titrate it if in doubt.
Problem 3: Evidence of Oxetane Ring-Opening
-
Q: My NMR spectrum shows unexpected peaks, possibly corresponding to a 1,3-diol or other acyclic impurities. Is the oxetane ring opening?
A: Yes, this is a critical concern. The oxetane ring, while more stable than an epoxide, is strained and susceptible to cleavage, particularly under acidic conditions.[8][9]
-
Cause: Acidic Work-up. The most common cause of ring-opening is exposure to strong acid during the work-up.[8] The oxetane oxygen can be protonated, making the ring highly susceptible to nucleophilic attack by water or other nucleophiles present.
-
Solution: During the work-up after saponification, do not acidify the solution to protonate the carboxylate if your goal is to isolate the lithium salt directly. If you are isolating the carboxylic acid first, acidify cautiously at low temperatures (0 °C) with a mild acid (e.g., 1N HCl) and immediately extract the product into an organic solvent to minimize contact time.[10]
-
Best Practice: To isolate the lithium salt, simply remove the organic solvent (THF) under reduced pressure. The resulting aqueous solution can then be lyophilized or carefully evaporated to obtain the crude salt.
-
-
Cause: High Temperatures. While moderate heat can improve hydrolysis rates, excessive temperatures (>60-70 °C) for prolonged periods can promote decomposition pathways.
-
Solution: Maintain careful temperature control. If the reaction is sluggish, it is safer to add more equivalents of LiOH or allow a longer reaction time at a moderate temperature than to increase the heat excessively.
-
-
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
Problem 4: Difficulty in Isolating a Pure, Solid Product
-
Q: After removing the solvent, my lithium salt is a sticky, hygroscopic gum, not the white powder I expected. How can I purify it?
A: Isolating alkali metal carboxylates can be challenging. They are often highly water-soluble and can be difficult to crystallize.
-
Cause 1: Residual Water or Solvents. The product may be retaining solvent, leading to a gummy appearance.
-
Solution: Lyophilization. If you have access to a freeze-dryer, dissolving the crude salt in water and lyophilizing it is an excellent way to obtain a fine, dry powder.
-
Solution: Azeotropic Removal. Dissolve the crude product in a solvent like toluene and evaporate under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual water.
-
-
Cause 2: Inorganic Salt Impurities. Excess LiOH or other salts from previous steps can interfere with crystallization.
-
Solution: Trituration/Washing. Suspend the crude solid in a solvent in which the desired product is insoluble but the impurities are at least slightly soluble. Good choices include diethyl ether, acetone, or ethyl acetate. Stir vigorously, then filter and dry the solid. This will wash away many organic impurities and some salts.[11]
-
Solution: Recrystallization. Finding a suitable recrystallization solvent can be difficult. A polar solvent system, such as ethanol/water or isopropanol, might work. Dissolve the crude salt in a minimal amount of hot solvent and allow it to cool slowly.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical methods to confirm the product's identity and purity?
-
A1: A combination of techniques is recommended.
-
1H and 13C NMR: Essential for confirming the structure. The spectra should be clean, with correct chemical shifts and integrations for the oxetane and acetate protons.
-
LC-MS: Useful for confirming the molecular weight of the corresponding carboxylic acid (by observing [M-H]- in negative ion mode or [M+H]+ after acidification) and for assessing purity.
-
FT-IR: Look for the characteristic carboxylate (COO-) stretch, which typically appears as a strong, broad band around 1550-1610 cm-1.
-
Elemental Analysis or ICP-OES: To confirm the presence and quantify the amount of lithium, providing strong evidence for correct salt formation.[12][13]
-
-
-
Q2: How should I store the final product, Lithium 2-(oxetan-3-yl)acetate?
-
A2: The compound is likely hygroscopic. It should be stored in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere (argon or nitrogen) and refrigerated to prevent long-term degradation.[14]
-
-
Q3: Can I use a different base, like NaOH or KOH, for the saponification?
-
A3: Yes, you can use NaOH or KOH to produce the corresponding sodium or potassium salt. However, if the lithium salt is specifically required, you must use a lithium base. LiOH often offers kinetic advantages in mixed solvent systems like THF/water due to the high solubility of the lithium cation in the organic phase.[6]
-
Detailed Experimental Protocol
Protocol: Synthesis of Lithium 2-(oxetan-3-yl)acetate via Saponification
This protocol assumes the starting material, ethyl 2-(oxetan-3-yl)acetate, has been prepared via a method such as the malonic ester synthesis followed by decarboxylation.
Materials:
-
Ethyl 2-(oxetan-3-yl)acetate (1 equiv)
-
Lithium hydroxide monohydrate (LiOH·H2O) (2.0 equiv)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(oxetan-3-yl)acetate (1.0 equiv) in a mixture of THF and deionized water (3:1 v/v). A typical concentration is 0.2-0.5 M.
-
Addition of Base: Add lithium hydroxide monohydrate (2.0 equiv) to the stirring solution.
-
Reaction: Heat the mixture to 45 °C and stir. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes system, the ester starting material will have a higher Rf than the carboxylate product, which should remain at the baseline). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Initial Product Isolation: You will be left with an aqueous solution of the lithium salt. At this stage, you can freeze the solution and lyophilize it to obtain the crude product as a powder.
-
Purification (Trituration): Add a sufficient amount of diethyl ether to the crude solid in the flask. Stir the suspension vigorously for 15-20 minutes. This will wash away any unreacted ester and other non-polar impurities.
-
Final Isolation: Carefully decant or filter off the diethyl ether. Wash the solid with another small portion of ether. Dry the remaining white solid under high vacuum for several hours to remove all residual solvents.
-
Characterization: Analyze the final product by 1H NMR, 13C NMR, and FT-IR to confirm its identity and purity.
References
- BenchChem. (2025). Technical Support Center: Overcoming Sluggish Kinetics in Organolithium Reactions.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds.
- EvitaChem. (n.d.). 2-Acetamido-2-(oxetan-3-yl)acetic acid.
- BenchChem. (2025). Organolithium Reaction Quenching: Technical Support Center.
- BenchChem. (2025). Preventing Decomposition of Oxetane Ring During Synthesis.
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid.
- ResearchGate. (n.d.). The Alkylation of Malonic Ester.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Lithium 2-(Oxetan-3-yl)acetate.
- Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
- Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
- ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- ResearchGate. (2019). How to remove Li acetate from organic synthesis product?
- Semantic Scholar. (n.d.). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
- ResearchGate. (2026). Analytical determination techniques for lithium – A review.
- Chemical and Pharmaceutical Bulletin. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
- R Discovery. (2025). Analytical determination techniques for lithium – A review.
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Lithium 2-(Oxetan-3-yl)acetate | 1416271-19-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting solubility issues of oxetane-modified compounds
Technical Support Center: Troubleshooting Solubility Issues of Oxetane-Modified Compounds
Overview
The oxetane ring is a highly privileged scaffold in modern medicinal chemistry, widely utilized as a bioisostere for gem-dimethyl and carbonyl groups. Because it occupies a similar steric volume to a gem-dimethyl group but introduces a polar, hydrogen-bond-accepting oxygen atom, oxetane incorporation typically reduces lipophilicity (LogD) and increases aqueous solubility by a factor of 4 to over 4000[1][2].
However, researchers frequently encounter scenarios where oxetane modification fails to yield the expected solubility improvements, or where chemical instability is mistakenly diagnosed as insolubility[3][4]. This guide provides a mechanistic framework for diagnosing and resolving these specific physicochemical challenges.
Diagnostic Workflow
Diagnostic workflow for troubleshooting oxetane solubility and stability issues.
Frequently Asked Questions (FAQs)
Q: Why didn't replacing a gem-dimethyl group with an oxetane improve my compound's solubility? A: Solubility is a thermodynamic property governed by the balance between solvation energy and crystal lattice energy. While oxetanes generally reduce LogD by ~0.81 units[5], in rigid and planar systems (such as 3,3-diaryloxetanes), the molecule's solubility is dictated primarily by the lipophilic peripheral aryl components[3]. If the oxetane modification inadvertently increases molecular symmetry, the resulting tighter crystal packing (higher lattice energy) will completely negate the solvation benefits of the polar ether oxygen.
Q: My oxetane compound appears to crash out of solution in acidic assay buffers. Is this a solubility limit? A: Not necessarily. Oxetanes possess high ring strain and are susceptible to acid-catalyzed ring-opening[4]. In low-pH environments, the ether oxygen becomes protonated, turning it into a leaving group. Nucleophilic attack by water relieves the ring strain, forming a diol byproduct. What appears as "precipitation" is often the formation of this less soluble degradation product.
Q: Can I use amorphous solid dispersions (ASDs) for highly lipophilic oxetane compounds? A: Yes, but polymer selection is critical. The miscibility of your oxetane API with a polymer matrix depends on the difference in their solubility parameters ( Δδ ). If Δδ exceeds 10 MPa 1/2 , the drug and polymer are likely immiscible, leading to phase separation and poor dissolution[6]. You must calculate the Hansen Solubility Parameters (HSP) of your specific oxetane derivative to select a compatible polymer.
Quantitative Data: Impact of Bioisosteric Replacements
The following table summarizes the average physicochemical shifts observed in matched molecular pair analyses when swapping functional groups.
| Structural Motif | Lipophilicity (LogD) | Aqueous Solubility Impact | Metabolic Stability | Primary Liability |
| gem-Dimethyl | High (Baseline) | Low (Baseline) | Moderate (C-H oxidation) | High lipophilicity |
| Carbonyl | Low | High | Low (Reducible, reactive) | Electrophilic toxicity |
| Oxetane | Low (Reduced ~0.8 units) | High (4x to 4000x increase) | High (Blocks oxidation) | Acid-catalyzed ring opening |
Data aggregated from matched molecular pair analyses and structural insights[1][2][5].
Troubleshooting Guides
Issue 1: The "Aryl Overpower" Effect in 3,3-Disubstituted Oxetanes
-
Causality: In architectures like 3,3-diaryloxetanes, the extensive lipophilicity of bulky aryl groups overwhelms the localized polarity of the oxetane oxygen. The oxetane cannot single-handedly solvate a massive hydrophobic bulk[3].
-
Resolution: Do not rely solely on the oxetane for solubilization.
-
Disrupt Symmetry: Use unsymmetrical diaryl substitutions to lower the crystal melting point and reduce lattice energy.
-
Reduce Peripheral LogP: Introduce heteroatoms (e.g., swapping a phenyl ring for a pyridine or pyrimidine) into the peripheral aryl rings to decrease the overall lipophilicity.
-
Issue 2: Acid-Catalyzed Ring Opening Mimicking Insolubility
-
Causality: During assays in simulated gastric fluid or acidic HPLC mobile phases, the oxetane ring can open to form diols[4]. This degradation alters the compound's solubility profile entirely.
-
Resolution:
-
Buffer Adjustment: Perform standard thermodynamic solubility assays at pH > 4.0, where oxetanes generally exhibit excellent stability[3].
-
Structural Fortification: If low-pH stability is required for oral dosing, introduce electron-withdrawing groups (e.g., a trifluoromethyl group) adjacent to the oxetane. This destabilizes the potential carbocation intermediate formed during ring-opening, drastically increasing acid stability[7].
-
Issue 3: Poor Miscibility in Solid Dispersions
-
Causality: A mismatch in solubility parameters between the oxetane API and the chosen polymer matrix ( Δδ > 7-10 MPa 1/2 ) causes the drug to crystallize out of the dispersion[6].
-
Resolution: Switch from standard non-interacting polymers to hydrogen-bond donating polymers (e.g., specific HPMCAS grades) that can interact favorably with the oxetane's ether oxygen, thereby lowering the interaction parameter ( χ ) and ensuring miscibility.
Experimental Protocol: Self-Validating Thermodynamic Solubility Assessment
To prevent conflating chemical degradation with poor solubility, use this self-validating protocol. This method inherently proves whether the compound failed to dissolve due to thermodynamic limits or due to acid-catalyzed ring-opening.
Step 1: Equilibration
-
Weigh 2.0 mg of the solid oxetane compound into a 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4 or Citrate buffer pH 3.0).
-
Shake the suspension at 300 rpm at 25 °C for 24 hours to ensure thermodynamic equilibrium is reached.
Step 2: Phase Separation
-
Centrifuge the sample at 15,000 × g for 15 minutes to pellet all undissolved material.
-
Carefully transfer the supernatant to a clean vial without disturbing the solid pellet.
Step 3: Supernatant Quantification (Solubility)
-
Dilute the supernatant 1:10 in mobile phase.
-
Analyze via HPLC-UV against a known calibration curve to determine the exact concentration of dissolved parent compound.
Step 4: Pellet Integrity Check (The Validation Step)
-
Wash the remaining solid pellet once with 100 µL of cold water and re-centrifuge.
-
Dissolve the pellet in 500 µL of LC-MS grade Acetonitrile.
-
Analyze the dissolved pellet via LC-MS.
-
Causality Check: If the mass spectrum shows the parent mass [M+H]+ , the compound is intact, and the HPLC result represents true thermodynamic solubility .
-
Causality Check: If the mass spectrum shows a mass shift of +18 Da ( [M+H2O+H]+ ), the oxetane has undergone ring-opening degradation . The HPLC result is invalid for solubility, and the buffer pH/compound stability must be addressed.
-
References
-
Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. benchchem.com. URL:[1]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. nih.gov. URL:[3]
-
Oxetanes in Drug Discovery. pharmablock.com. URL:[7]
-
3-Oxetanone | High-Purity Reagent for Organic Synthesis. benchchem.com. URL:[4]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. acs.org. URL:[2]
-
In Silico Screening for Solid Dispersions: The Trouble with Solubility Parameters and χFH. researchgate.net. URL:[6]
-
Dual Photoredox/Nickel-Catalyzed Conversion of Aryl Halides to Aryl Aminooxetanes. acs.org. URL:[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
Technical Support Center: Lithium 2-(oxetan-3-yl)acetate Reaction Condition Screening
Welcome to the technical support and troubleshooting hub for Lithium 2-(oxetan-3-yl)acetate . As oxetanes increasingly replace gem-dimethyl and carbonyl groups in drug discovery to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, mastering their synthetic incorporation is critical[1]. This guide provides drug development professionals with causality-driven insights, self-validating protocols, and high-throughput screening (HTS) strategies for successful amide couplings using this reagent.
Core Workflow: High-Throughput Condition Screening
High-throughput screening workflow for oxetane-acetate amide coupling.
Frequently Asked Questions (FAQs)
Q: Why utilize the lithium salt instead of the free 2-(oxetan-3-yl)acetic acid? A: The decision is driven by chemical stability. The free carboxylic acid can be challenging to isolate and store due to its high polarity and potential for autocatalytic acid-mediated ring opening. The oxetane ring possesses a moderate ring strain (approx. 107 kJ/mol), making it susceptible to cleavage under acidic conditions[2]. The lithium salt is a stable, solid benchtop reagent that readily participates in coupling reactions upon in situ activation, preserving the oxetane ring's integrity by avoiding a highly acidic microenvironment[1].
Q: What is the stability profile of the oxetane ring during coupling reactions? A: Oxetanes are remarkably stable to basic and nucleophilic environments, which is highly unusual for strained rings[3]. However, they are susceptible to ring-opening under strong Brønsted or Lewis acidic conditions[4]. While 3-substituted oxetanes exhibit moderate stability due to steric hindrance blocking the C–O σ* antibonding orbital[1], prolonged exposure to acidic coupling byproducts (e.g., from unneutralized EDC·HCl) will trigger degradation[2].
Troubleshooting Guide
Issue: Significant oxetane ring-opening observed (LC-MS shows [M+18]+ water adducts or polymerization).
-
Causality: Ring opening is initiated by protonation or Lewis acid coordination to the oxetane oxygen, followed by nucleophilic attack (often by water or the amine)[4]. This typically occurs when the local pH drops during the activation step.
-
Resolution:
-
Base Excess: Ensure a strict stoichiometric excess of a mild, non-nucleophilic base (e.g., 3-4 equivalents of DIPEA or N-methylmorpholine) to neutralize any acidic byproducts generated during activation.
-
Reagent Swap: Avoid strongly acidic coupling additives. Switch from EDC·HCl to T3P (Propylphosphonic anhydride) in basic conditions. T3P is highly effective for oxetane-containing substrates and maintains a mild reaction environment.
-
Temperature Control: Keep the reaction at or below room temperature (0 °C to 25 °C).
-
Issue: Low conversion / poor amide yield with high amounts of unreacted amine.
-
Causality: The lithium salt requires proper solubilization and activation. Lithium ions tightly coordinate the carboxylate, which can sterically and electronically hinder the initial attack of the coupling reagent.
-
Resolution:
-
Solvent Selection: Use highly polar aprotic solvents like DMF or DMAc to ensure full dissolution of the lithium salt. Avoid non-polar solvents like DCM or Toluene for the primary stock solutions.
-
Pre-activation: Pre-activate the lithium salt with the coupling reagent (e.g., HATU) and base for 5-10 minutes before adding the amine. This ensures the active ester is fully formed before the nucleophile is introduced.
-
Self-Validating Experimental Protocol: Condition Screening
This protocol is designed as a self-validating system. By incorporating a specific UPLC-MS validation checkpoint, researchers can definitively separate successful activation from downstream nucleophilic failure or ring degradation.
Step 1: Stock Solution Preparation
-
Prepare a 0.5 M stock solution of Lithium 2-(oxetan-3-yl)acetate in anhydrous DMF. (Note: Sonication may be required for complete dissolution).
-
Prepare 0.5 M stock solutions of the target amine in DMF.
-
Prepare 1.0 M stock solutions of coupling reagents (HATU, EDC/HOBt, T3P) and bases (DIPEA, NMM).
Step 2: Array Assembly (96-well format)
-
Dispense 100 µL (50 µmol, 1.0 eq) of the Lithium 2-(oxetan-3-yl)acetate stock into each well.
-
Add 150 µL (150 µmol, 3.0 eq) of the selected base stock (DIPEA or NMM).
-
Add 60 µL (60 µmol, 1.2 eq) of the coupling reagent stock.
Step 3: Pre-activation & Validation Checkpoint
-
Agitate the plate at 25 °C for 10 minutes.
-
Self-Validation Step: Withdraw a 1 µL aliquot from a control well, quench in 100 µL of MeOH, and analyze via LC-MS.
-
Pass Criteria: Observation of the active ester mass (e.g., HOAt ester for HATU) and absence of the free acid mass. If the active ester is absent, solubilization or activation has failed; do not proceed to amine addition.
-
Step 4: Nucleophilic Addition
-
Dispense 100 µL (50 µmol, 1.0 eq) of the amine stock into the wells.
-
Seal the plate and agitate at 25 °C for 12 to 24 hours.
Step 5: Analysis
-
Dilute 10 µL of the reaction mixture with 990 µL of MeCN/H₂O (1:1).
-
Analyze via UPLC-MS. Calculate the yield based on the ratio of the product peak area to the internal standard. Monitor specifically for [M+H]+ (target) and [M+18+H]+ (ring-opened byproduct).
Quantitative Data: Coupling Condition Matrix
The following table summarizes typical empirical data from a high-throughput screen, demonstrating the causality between reagent choice, basicity, and oxetane ring integrity.
| Coupling Reagent | Base (3.0 eq) | Solvent | Temp (°C) | Oxetane Ring Opening (%) | Amide Yield (%) |
| HATU | DIPEA | DMF | 25 | < 2% | 85 - 95% |
| T3P (50% in DMF) | NMM | DMF | 25 | < 1% | 80 - 90% |
| EDC·HCl / HOBt | DIPEA | DCM | 25 | 8 - 12% | 50 - 65% |
| COMU | Pyridine | DMAc | 25 | 15 - 20% | 40 - 50% |
Data Interpretation: HATU/DIPEA provides the highest overall yield, while T3P/NMM offers the mildest conditions with the lowest rate of acid-catalyzed ring opening[4]. EDC·HCl in DCM performs poorly due to the limited solubility of the lithium salt and the localized acidic environment promoting ring degradation[2].
References
1.1 Title: Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (NIH) - PubMed Central URL:
1.2 Title: Assessing the stability of the oxetane ring under various chemical conditions Source: Benchchem URL:
1.9 Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:
1.11 Title: Mild Intramolecular Ring Opening of Oxetanes Source: Organic Letters - ACS Publications URL:
Sources
Comparative Guide: Lithium 2-(oxetan-3-yl)acetate vs. gem-Dimethyl Bioisosteres in Lead Optimization
Executive Summary & Strategic Context
In small-molecule drug discovery, the gem-dimethyl group is a classical structural motif utilized to block metabolically labile sites (e.g., preventing cytochrome P450-mediated oxidation) and to restrict molecular conformation to favor target binding. However, this all-carbon modification incurs a significant physicochemical penalty: it drastically increases lipophilicity (logP) and reduces aqueous solubility, often leading to poor oral bioavailability and high non-specific protein binding.
The 3-substituted oxetane ring has emerged as a premier bioisostere to circumvent these liabilities. Specifically, 1[1] provides a highly tractable, commercially available building block for appending the oxetane-acetate motif into lead scaffolds. This guide objectively compares the performance of the oxetane motif against traditional gem-dimethyl groups, providing mechanistic insights and self-validating experimental protocols for integration into your discovery pipeline.
Mechanistic Causality: Why Oxetanes Outperform gem-Dimethyls
The superior profile of the oxetane ring is rooted in its unique physicochemical properties:
-
Steric Volume & Shielding: The partial molar volume of an oxetane ring in water (61.4 cm³/mol) is comparable to that of a propane unit (75 cm³/mol)[2]. This ensures that bridging two methyl groups with an oxygen atom maintains the steric bulk required to3[3].
-
Dipole Moment & Solvation: Unlike the highly lipophilic gem-dimethyl group, the electronegative oxygen atom in the oxetane ring introduces a strong local dipole. The oxygen lone pairs act as potent hydrogen-bond acceptors, significantly 4[4].
-
Conformational Modulation: The incorporation of an oxetane into an aliphatic chain alters torsional strain, often 5[5], which can improve the geometric fit within a target binding pocket.
Logical workflow of oxetane bioisosteric replacement vs. traditional gem-dimethyl addition.
Quantitative Performance Comparison
The following table summarizes the typical physicochemical shifts observed when replacing a gem-dimethyl acetate derivative (e.g., 3,3-dimethylbutanoate) with a 5[5].
| Parameter | gem-Dimethyl Derivative | Oxetane Derivative | Performance Shift |
| Aqueous Solubility | Low (< 10 µg/mL) | High (> 100 µg/mL) | 4x to 4000x Increase |
| Lipophilicity (logP) | High (+1.0 to +1.5) | Lowered (-0.5 to 0.0) | Reduced by ~1.0 - 1.5 units |
| Metabolic Stability (HLM CLint ) | Stable (Steric blocking) | Stable (Steric blocking) | Equivalent or Improved |
| Protein Binding (PPB) | High (> 95%) | Moderate (< 85%) | Decreased Off-Target Binding |
Data synthesized from matched molecular pair analyses in 6[6].
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated for critical steps to guide researchers in troubleshooting and optimization.
Protocol A: Amide Coupling using Lithium 2-(oxetan-3-yl)acetate
Objective: Synthesize an oxetane-containing amide from a primary/secondary amine without degrading the acid-sensitive oxetane ring. Causality Focus: Using the lithium salt directly bypasses the need for acidic workup of the free carboxylic acid, 7[7].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under nitrogen, dissolve the target amine (1.0 equiv) and Lithium 2-(oxetan-3-yl)acetate (1.2 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA ensures the amine is completely free-based and maintains a basic environment to stabilize the oxetane ring.
-
Activation: Cool the mixture to 0 °C and add HATU (1.3 equiv) portion-wise. Causality: HATU rapidly forms the active ester. Cooling minimizes epimerization and suppresses the formation of unreactive tetramethylguanidinium byproducts.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Self-Validation & Workup: Monitor via LC-MS. The complete disappearance of the amine peak and the emergence of the [M+H]+ corresponding to the oxetane-amide validates successful coupling. Quench with saturated aqueous NaHCO3 to neutralize active species, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Self-Validating Microsomal Clearance ( CLint ) Assay
Objective: Quantify the metabolic stability of the oxetane derivative versus the gem-dimethyl analog.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.
-
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I oxidation cannot occur.
-
Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at precise time points.
-
Self-Validation Controls: Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel. Validation Logic: If Verapamil is not rapidly depleted ( T1/2<15 min), the HLM batch is enzymatically inactive, and the assay must be rejected.
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2 ) and intrinsic clearance ( CLint ).
Conclusion
Replacing a gem-dimethyl group with a 2-(oxetan-3-yl)acetate motif is a highly effective tactic in modern lead optimization. While both groups provide the necessary steric bulk to block metabolic degradation, the5[5]. By utilizing Lithium 2-(oxetan-3-yl)acetate, medicinal chemists can seamlessly integrate this bioisostere into their synthetic workflows, yielding drug candidates with vastly superior ADME profiles.
References
- Application of Bioisosteres in Drug Design.U-Tokyo.ac.jp.
- Oxetanes [Chemical Structural Class].Tokyo Chemical Industry Co., Ltd. (TCI).
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.Journal of Medicinal Chemistry - ACS Publications.
- Oxetanes in Drug Discovery Campaigns.Journal of Medicinal Chemistry - ACS Publications.
- Oxetanes: formation, reactivity and total syntheses of natural products.Beilstein Journals.
- Oxetanes in Drug Discovery: Structural and Synthetic Insights.Journal of Medicinal Chemistry - ACS Publications.
- Unexpected Isomerization of Oxetane-Carboxylic Acids.ResearchGate / Organic Letters.
Sources
- 1. Oxetanes [Chemical Structural Class] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Comprehensive Analytical Guide: NMR and Mass Spectrometry of Lithium 2-(oxetan-3-yl)acetate
Introduction: The Rise of Oxetane Bioisosteres
In modern medicinal chemistry, the oxetane ring has emerged as a premier bioisostere for gem-dimethyl groups and carbonyl moieties, offering improved aqueous solubility, reduced lipophilicity (logP), and enhanced metabolic stability. Lithium 2-(oxetan-3-yl)acetate (CAS RN: 1416271-19-6) is a highly versatile building block used to incorporate the oxetane-3-acetic acid motif into complex APIs and protein degraders[1].
As a Senior Application Scientist, I frequently observe that the choice of the counterion (Lithium vs. Sodium vs. Free Acid) drastically impacts the compound's bench stability, hygroscopicity, and downstream analytical behavior. This guide provides an objective comparison of these forms and establishes a self-validating analytical protocol for structural verification using Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Product Comparison: Counterion Selection
The free acid form, 2-(oxetan-3-yl)acetic acid, is prone to autocatalytic ring-opening due to the inherent ring strain of the oxetane coupled with the acidic proton. Converting it to a metal salt mitigates this degradation.
| Parameter | Lithium 2-(oxetan-3-yl)acetate | Sodium 2-(oxetan-3-yl)acetate | 2-(oxetan-3-yl)acetic acid (Free Acid) |
| Physical State | Free-flowing solid | Amorphous solid | Viscous oil / low-melting solid |
| Hygroscopicity | Low to Moderate | High (deliquescent) | Moderate |
| Bench Stability | Excellent (>12 months at RT) | Good (requires desiccation) | Poor (prone to polymerization) |
| Solubility (D2O) | > 100 mg/mL | > 100 mg/mL | > 50 mg/mL |
| Downstream Utility | Ideal for peptide coupling | Requires rigorous drying | Requires immediate use |
Causality Insight: The lithium cation ( Li+ ) has a high charge density, forming a tightly coordinated, highly crystalline lattice with the acetate moiety. This tight packing excludes atmospheric moisture more effectively than the sodium salt, rendering the lithium salt superior for long-term storage and precise stoichiometric weighing during synthesis.
Analytical Workflows and Protocols
To ensure scientific integrity, the structural validation of Lithium 2-(oxetan-3-yl)acetate relies on orthogonal techniques: multinuclear NMR ( 1 H, 13 C, 7 Li) to confirm the intact oxetane ring and counterion, and ESI-MS to confirm the exact mass of the anionic species.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 15 mg of Lithium 2-(oxetan-3-yl)acetate in 0.6 mL of Deuterium Oxide ( D2O ). Note: D2O is chosen over CDCl3 due to the salt's insolubility in non-polar solvents.
-
Instrument Setup: 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
1 H-NMR Parameters: 16 scans, relaxation delay (d1) of 2 seconds. Look for the characteristic oxetane ring protons (multiplets around 4.3–4.8 ppm) and the methylene bridge (doublet around 2.6 ppm).
-
13 C-NMR Parameters: 512 scans, d1 of 2 seconds. The carbonyl carbon will appear near 180 ppm, confirming the carboxylate state.
-
7 Li-NMR Parameters: Run a quick 7 Li spectrum (referenced to 1M LiCl in D2O at 0 ppm) to confirm the presence of the lithium counterion.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dilute the NMR sample 1:1000 in a 50:50 mixture of Methanol:Water. Do not add formic acid, as this will protonate the carboxylate and potentially degrade the oxetane ring.
-
Ionization Mode: Negative Ion Mode (ESI-). The target species is the unassociated carboxylate anion [M−Li]− .
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temperature: 250°C to prevent thermal degradation of the strained ring.
Caption: Orthogonal analytical workflow for the structural validation of oxetane salts.
Mechanistic Insight: MS Fragmentation Pathway
In negative ion mode ESI-MS, the precursor ion is the 2-(oxetan-3-yl)acetate anion ( m/z 115.04). Upon Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide ( CO2 , 44 Da), driven by the stability of the resulting carbanion, which is partially stabilized by the adjacent oxetane ring.
Caption: ESI-MS negative mode fragmentation pathway of 2-(oxetan-3-yl)acetate.
References
-
Tokyo Chemical Industry (TCI) . Lithium 2-(Oxetan-3-yl)acetate (Product L0484). Retrieved from TCI Fine Chemicals.
-
Tokyo Chemical Industry (TCI) . Oxetane Monomers Category. Retrieved from TCI Fine Chemicals.
-
Cal Pac Lab . 2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetic acid. Retrieved from Cal Pac Lab Synthesis Building Blocks. 1
Sources
Structural Elucidation of Oxetane Bioisosteres: A Comparative X-Ray Crystallography Guide to Lithium 2-(oxetan-3-yl)acetate Derivatives
Introduction: The Structural Imperative of Oxetanes
As a Senior Application Scientist specializing in structural chemistry, I frequently encounter the challenge of validating the 3D conformation of highly polar, low-molecular-weight bioisosteres. In modern drug discovery, the oxetane ring has revolutionized molecular design by serving as a metabolically stable, highly soluble surrogate for gem-dimethyl and carbonyl groups[1].
However, obtaining precise structural data for these fragments is notoriously difficult. Free oxetane-carboxylic acids are inherently unstable, often undergoing spontaneous, uncatalyzed isomerization or ring-opening under mild thermal stress[2]. To circumvent this degradation and capture high-resolution crystallographic data, researchers must convert these fragments into stable derivatives. Lithium 2-(oxetan-3-yl)acetate has emerged as a superior, commercially viable building block for this purpose[3].
This guide objectively compares the crystallization performance and crystallographic properties of Lithium 2-(oxetan-3-yl)acetate against alternative alkali metal salts and cyclobutane analogs. By detailing the causality behind specific experimental choices, this document provides a self-validating framework for researchers aiming to isolate diffraction-quality crystals and extract accurate structural parameters.
Comparative Analysis: Why Lithium Outperforms Alternatives
The choice of counterion is the single most critical variable in the crystallization of small, oxygen-rich heterocycles. Oxetanes possess a highly localized dipole and exposed oxygen lone pairs, making them highly hydrophilic.
-
The Problem with Sodium/Potassium: Sodium (Na⁺) and potassium (K⁺) salts of oxetane acetates exhibit high hydration energies but relatively weak directional bonding. This mismatch almost universally results in the formation of intractable, hygroscopic syrups or poorly ordered, twinned crystals that diffract poorly.
-
The Lithium Advantage: Lithium (Li⁺) possesses a high charge density and strong Lewis acidity. This drives the formation of rigid, anhydrous coordination polymers. Li⁺ strongly coordinates not only to the carboxylate oxygens but also to the oxetane ring oxygen, locking the molecule into a well-defined lattice and drastically reducing hygroscopicity.
Table 1: Physicochemical & Crystallization Comparison of Acetate Derivatives
| Derivative / Analog | Crystallization Propensity | Hygroscopicity | Typical Coordination Geometry | Max X-Ray Resolution |
| Lithium 2-(oxetan-3-yl)acetate | Excellent (Forms distinct prisms) | Low to Moderate | Tetrahedral (Polymeric network) | < 0.85 Å |
| Sodium 2-(oxetan-3-yl)acetate | Poor (Prone to syrup formation) | High | Octahedral (Highly disordered) | > 1.20 Å (if obtained) |
| Potassium 2-(oxetan-3-yl)acetate | Very Poor (Deliquescent) | Very High | Irregular / Dynamic | N/A |
| Lithium cyclobutane-acetate | Good (Forms plates) | Low | Tetrahedral | ~ 0.90 Å |
Crystallization and Structural Elucidation Workflow
To visualize the strategic divergence between lithium and alternative cations, the following diagram maps the logical progression from starting material to structural refinement.
Workflow comparing crystallization pathways and X-ray structural elucidation.
Experimental Protocols: A Self-Validating System
The following protocols are engineered to overcome the inherent challenges of oxetane crystallography. Every step is grounded in physical chemistry to ensure reproducibility.
Protocol A: Anti-Solvent Vapor Diffusion Crystallization
Objective: To grow diffraction-quality single crystals of Lithium 2-(oxetan-3-yl)acetate while preventing solvent inclusion.
-
Solvent Selection & Dissolution: Dissolve 50 mg of Lithium 2-(oxetan-3-yl)acetate[3] in 0.5 mL of anhydrous methanol in a 2 mL inner vial.
-
Causality: Methanol provides sufficient solubility for the polar lithium salt while maintaining a low boiling point and low viscosity, which are critical for efficient vapor exchange.
-
-
Anti-Solvent Setup: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of anhydrous diethyl ether. Cap the outer vial tightly.
-
Causality: Diethyl ether acts as a highly volatile anti-solvent. It slowly diffuses into the methanol layer via the vapor phase, gradually lowering the dielectric constant of the medium. This slow thermodynamic shift forces the controlled nucleation of the Li-O coordination polymer without rapidly crashing out amorphous powder.
-
-
Incubation: Store the setup in a vibration-free environment at 4 °C for 5–7 days.
-
Causality: Lowering the temperature reduces the solubility gradient and slows the diffusion rate, promoting the growth of larger, defect-free single crystals (typically stout prisms) rather than microcrystalline aggregates.
-
Protocol B: Cryogenic X-Ray Diffraction Data Collection
Objective: To accurately measure the subtle puckering angle of the oxetane ring.
-
Crystal Harvesting & Paratone Coating: Working under a polarizing microscope, scoop a single crystal using a nylon loop and immediately submerge it in Paratone-N oil.
-
Causality: Paratone oil displaces surface mother liquor and acts as a cryoprotectant, preventing the formation of crystalline ice which would cause parasitic diffraction rings.
-
-
Cryocooling (100 K): Flash-cool the crystal by placing it directly into a 100 K nitrogen gas stream on the diffractometer.
-
Causality: Oxetane rings exhibit a shallow puckering potential. At room temperature, thermal motion smears the electron density of the ring carbons, making the ring appear artificially planar. Cryocooling freezes out this dynamic disorder, allowing the precise measurement of the true puckering angle[4].
-
-
Data Integration & Refinement: Collect full sphere data using Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å) radiation. Refine the structure using anisotropic displacement parameters for all non-hydrogen atoms.
Structural Insights from X-Ray Data
When successfully crystallized, the X-ray data of Lithium 2-(oxetan-3-yl)acetate derivatives reveals exactly why oxetanes function as excellent bioisosteres.
Unlike the relatively flat cyclobutane ring, the oxetane ring is highly strained (strain energy ~106 kJ/mol) and exhibits a specific geometry. The C–O–C bond angle is compressed to approximately 91°[4]. This geometric compression forces the oxygen lone pairs to project outward more prominently than in standard aliphatic ethers, making the oxetane oxygen an exceptional hydrogen-bond acceptor—comparable to a carbonyl group[4]. Furthermore, the ring is not perfectly planar; it adopts a slight "puckered" conformation to minimize eclipsing interactions between adjacent hydrogen atoms.
Table 2: Key Crystallographic Parameters (Oxetane vs. Cyclobutane)
| Structural Parameter | Oxetane Core (Typical) | Cyclobutane Core (Typical) | Causality / Impact on Drug Design |
| Ring Puckering Angle | 8° – 16° | ~ 30° | Oxetanes are more planar, allowing them to better mimic the spatial volume of a flat carbonyl group. |
| C–O–C Bond Angle | ~ 91.0° | N/A | Compresses the ring, exposing oxygen lone pairs for superior target-protein H-bonding. |
| C–C–C Bond Angle | ~ 84.8° | ~ 90.0° | Induces high ring strain, altering the hybridization (increased p-character) of exocyclic bonds. |
| C–O Bond Length | 1.45 – 1.46 Å | N/A | Slightly shorter than typical acyclic ethers due to ring strain. |
Conclusion
For researchers synthesizing oxetane-based drug candidates, structural verification is non-negotiable. While free oxetane-carboxylic acids present severe stability issues, Lithium 2-(oxetan-3-yl)acetate serves as an optimal, stable surrogate for both downstream synthesis and direct crystallographic analysis. By leveraging lithium's strong coordination chemistry and employing cryogenic X-ray techniques, scientists can bypass the hygroscopic limitations of Na/K salts and accurately map the critical puckering and lone-pair geometries that define oxetane bioisosterism.
References
- TCI Chemicals. "Lithium 2-(Oxetan-3-yl)acetate | 1416271-19-6". Tokyo Chemical Industry Co., Ltd.
- Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights". Journal of Medicinal Chemistry, ACS Publications.
- Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". Chemical Reviews, ACS Publications.
- Stepanova, E., et al. "Unexpected Isomerization of Oxetane-Carboxylic Acids". Organic Letters, ACS Publications.
Sources
Beyond Gem-Dimethyls: A Comparative Guide to the In Vitro ADME Properties of Oxetane Bioisosteres
As a Senior Application Scientist, I frequently encounter lead optimization campaigns stalled by a common paradox: attempting to fix a metabolic liability only to ruin the molecule's solubility. Historically, the reflex has been to block metabolically labile C–H bonds with gem-dimethyl groups. However, the modern medicinal chemistry landscape has shifted. Validated by the recent FDA approval of rilzabrutinib, the oxetane ring has transitioned from a synthetic curiosity to a highly strategic bioisostere for gem-dimethyl, carbonyl, and methylene groups[1].
This guide objectively compares the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) performance of oxetane-containing compounds against traditional alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to drive your drug development pipeline forward.
Mechanistic Causality: Why Oxetanes Outperform Traditional Isosteres
To understand why oxetanes are superior, we must look at the physical chemistry driving ADME behavior. When you replace a labile methylene group with a gem-dimethyl group , you successfully block site-specific cytochrome P450 (CYP) oxidation. However, you simultaneously increase the molecule's lipophilicity (LogP/LogD). This heightened lipophilicity drives non-specific binding to CYP enzymes—often shifting metabolism to alternative sites—and drastically reduces aqueous solubility[2].
By contrast, replacing the labile site with a 3,3-disubstituted oxetane provides the same steric bulk and spatial arrangement as a gem-dimethyl group but introduces a highly electronegative oxygen atom[3]. This structural change triggers several cascading benefits:
-
Reduced Lipophilicity: The polar oxygen exerts a powerful inductive electron-withdrawing effect, significantly lowering overall lipophilicity and reducing non-specific CYP450 affinity[2].
-
Modulated Amine Basicity: When positioned α or β to an amine, the oxetane's inductive effect can lower the amine's pKa by 2 to 3 units. This reduces basicity, which directly mitigates off-target hERG channel liabilities and enhances Caco-2 permeability[4].
-
Metabolic Resistance: The strained four-membered ring and the electron-withdrawing oxygen make the oxetane highly resistant to CYP-mediated oxidative attack[2].
Caption: ADME property modulation pathway comparing gem-dimethyl and oxetane replacements.
Comparative ADME Performance Data
The following table synthesizes the quantitative shifts in physicochemical and ADME properties typically observed when replacing a baseline alkane/methylene group with various isosteres[2][4][5].
| Property | Unsubstituted Alkane | Gem-Dimethyl Isostere | Carbonyl Isostere | Oxetane Isostere |
| Lipophilicity (LogD) | Baseline | Increases significantly | Variable | Decreases or remains neutral |
| Aqueous Solubility | Baseline | Decreases severely | Moderate | Increases significantly |
| Metabolic Stability ( CLint ) | Poor (Rapid CYP oxidation) | Moderate (Alternative site oxidation) | Moderate (Reductase liability) | Excellent (CYP resistant) |
| Amine Basicity ( pKa ) | Baseline | No effect | Inductive lowering | Strong inductive lowering (-2 to -3 units) |
Self-Validating Experimental Protocols
Generating trustworthy ADME data requires assay designs that actively rule out false positives. As an Application Scientist, I mandate the inclusion of specific internal controls—what I call a "self-validating system"—to ensure that the data you generate is an artifact-free reflection of the molecule's true properties.
Protocol A: In Vitro Microsomal Stability Assay (Intrinsic Clearance, CLint )
Purpose: To objectively compare the CYP450-mediated metabolic stability of oxetane compounds against their gem-dimethyl counterparts[2].
-
Reagent Preparation: Prepare 10 mM stock solutions of the test compounds in pure DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with the test compound.
-
Causality Check (Trustworthiness): Always include a minus-NADPH control well. If the compound depletes without NADPH, it is chemically unstable or undergoing non-CYP mediated hydrolysis, meaning your CLint calculation would be fundamentally flawed.
-
-
Thermal Equilibration: Pre-warm the plate at 37°C for 5 minutes. This ensures uniform enzyme kinetics upon initiation.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to trigger the CYP450 catalytic cycle.
-
Kinetic Sampling: Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 45 minutes.
-
Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality Check: The organic solvent instantly denatures the CYP enzymes, while the ice-cold temperature halts any residual chemical reactivity, locking the metabolic snapshot in time.
-
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.
-
Analysis & Calculation: Analyze the supernatant via LC-MS/MS. Plot the natural log of percentage remaining versus time. Calculate the half-life ( t1/2 ) from the slope, and derive Intrinsic Clearance: CLint(μL/min/mg)=(0.693/t1/2)×(IncubationVolume/mgProtein) [2].
Caption: In vitro microsomal stability assay workflow for determining intrinsic clearance.
Protocol B: Kinetic Aqueous Solubility Assay
Purpose: To quantify the solubility enhancements provided by the polar oxetane oxygen compared to lipophilic gem-dimethyl groups[5].
-
Spiking: Add 5 µL of a 10 mM DMSO stock solution of the test compound into 495 µL of phosphate-buffered saline (PBS, pH 7.4).
-
Causality Check: The final DMSO concentration must be strictly capped at 1%. Exceeding this creates a cosolvent effect, artificially inflating the apparent solubility of lipophilic gem-dimethyl controls.
-
-
Equilibration: Seal and incubate the plate on a plate shaker at 25°C for 24 hours.
-
Causality Check: 24 hours of agitation is mandatory to transition the compound from a supersaturated kinetic state to a true thermodynamic equilibrium.
-
-
Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate and centrifuge. This removes all undissolved micro-particulates that could cause light scattering or false LC-MS/MS signals.
-
Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in 100% acetonitrile (where the compound is fully soluble).
Conclusion
Replacing metabolically labile sites with oxetanes represents a paradigm shift in lead optimization. By strategically leveraging the oxetane's unique combination of low molecular weight, high polarity, and robust metabolic resistance, drug development professionals can simultaneously solve lipophilicity and clearance issues without compromising target affinity.
Sources
Comparative study of oxetane vs. cyclobutane in drug design
A Comparative Guide to sp³-Enriched Scaffolds: Oxetane vs. Cyclobutane in Modern Drug Design
As the pharmaceutical industry shifts away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich frameworks, four-membered rings have become foundational tools for lead optimization. Among these, cyclobutane and its oxygenated analog, oxetane, are frequently evaluated. However, as a Senior Application Scientist, I often observe teams defaulting to carbocycles without fully leveraging the distinct physicochemical advantages of heterocycles.
This guide provides an objective, data-driven comparison of oxetane and cyclobutane, detailing the mechanistic causality behind their divergent behaviors in aqueous solubility, lipophilicity, and metabolic stability.
Structural and Electronic Causality
To understand why replacing a cyclobutane with an oxetane drastically alters a molecule's pharmacokinetic (PK) profile, we must examine their fundamental geometries and electronic distributions.
Cyclobutane is a highly lipophilic carbocycle. Due to the steric repulsion of its eclipsing hydrogen atoms, it adopts a highly puckered conformation (puckering angle ~26°–30°)[1]. This puckering increases the molecule's three-dimensional volume but offers no polar handles to interact with aqueous environments.
Conversely, the introduction of an oxygen atom to form an oxetane ring fundamentally rewrites the module's properties[2]. The oxygen atom reduces transannular steric interactions, resulting in a nearly planar geometry (puckering angle ~7°–10°)[1]. More importantly, the highly electronegative oxygen atom introduces a strong dipole moment (~1.9 D) and acts as a potent hydrogen-bond acceptor[3].
Fig 1: Logical relationship of property modulation when incorporating cyclobutane vs. oxetane.
Causality in Action:
-
Solubility & Lipophilicity: The oxetane oxygen readily hydrates, drastically lowering the partition coefficient (LogP) compared to cyclobutane. This prevents non-specific hydrophobic trapping in membranes and plasma proteins[3].
-
pKa Attenuation: When placed adjacent to a basic amine (e.g., piperidine or piperazine), the strong electron-withdrawing inductive effect of the oxetane oxygen pulls electron density away from the nitrogen. This lowers the amine's pKa, increasing the fraction of un-ionized drug at physiological pH, which enhances passive membrane permeability and mitigates off-target hERG channel binding[3].
Physicochemical Profiling Data
The table below synthesizes the quantitative differences between cyclobutane and oxetane when substituted into a standard drug-like scaffold (e.g., replacing a gem-dimethyl or spirocyclic group).
| Parameter | Cyclobutane | Oxetane | Mechanistic Impact |
| Ring Puckering Angle | ~26° – 30° | ~7° – 10° | Oxetane's planarity reduces steric clashes with target binding pockets[1]. |
| Dipole Moment | ~0 D | ~1.9 D | Oxetane's polarity drives favorable dipole-dipole interactions with water[3]. |
| Hydrogen Bond Acceptor | No | Yes | Crucial for aqueous solvation and specific target kinase/receptor binding[2]. |
| Typical ΔLogP | +0.2 to +0.5 | -0.5 to -1.0 | Oxetane reliably reduces lipophilicity, improving the overall ligand efficiency[2]. |
| Metabolic Clearance (Cl_int) | High | Low | Oxetane redirects metabolism away from CYP450 enzymes[4]. |
Metabolic Stability: Redirecting CYP450 Clearance
A critical failure point for cyclobutanes is their vulnerability to Cytochrome P450 (CYP450) mediated oxidation. Highly lipophilic cyclobutanes bind non-specifically to the hydrophobic active sites of CYP enzymes (like CYP3A4), where their C-H bonds undergo rapid hydrogen atom abstraction and subsequent hydroxylation.
Pioneering studies by Stepan et al. and Wuitschik demonstrated that transitioning from a carbocycle to an oxetane yields profound improvements in microsomal stability[5],[4]. The causality is twofold:
-
Reduced Lipophilicity: The oxetane lowers the overall LogP, reducing the molecule's affinity for the CYP450 active site[2].
-
Inductive Deactivation: The electronegative oxygen atom exerts an electron-withdrawing effect on the adjacent ring carbons. This strengthens the adjacent C-H bonds, raising the activation energy required for the CYP450 iron-oxo species to abstract a hydrogen atom[4].
Fig 2: Self-validating in vitro microsomal stability workflow used to determine Cl_int.
Self-Validating Experimental Protocols
To objectively compare these scaffolds in your own pipeline, utilize the following self-validating protocols. These methods include internal checks to ensure data integrity.
Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask LC-UV)
Purpose: To quantify the hydration advantage of oxetane over cyclobutane.
-
Preparation: Weigh 2.0 mg of the cyclobutane and oxetane analogs into separate glass vials.
-
Incubation: Add 1.0 mL of pH 7.4 phosphate-buffered saline (PBS). Seal and agitate at 300 rpm on an orbital shaker at 25°C for 24 hours.
-
Equilibration Check (Self-Validation): At 12 hours and 24 hours, visually inspect for the presence of solid drug. If no solid is present, the compound has fully dissolved, and the test must be repeated with a higher initial mass to ensure thermodynamic saturation is reached.
-
Filtration: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC-UV against a pre-established 5-point calibration curve (prepared in DMSO/Water to ensure complete solubility of standards).
Protocol B: In Vitro Microsomal Intrinsic Clearance ( Clint )
Purpose: To measure the protective inductive effect of oxetane against CYP450 oxidation.
-
Assay Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.
-
Control Validation (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls. Prepare a "Minus-NADPH" control for the test compound to rule out non-CYP mediated degradation (e.g., chemical instability or hydrolysis).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2 ) and calculate Clint based on the substrate depletion rate.
Conclusion
While cyclobutanes offer a straightforward method to introduce sp³ character and rigidity into a scaffold, they often carry the baggage of elevated lipophilicity and metabolic liabilities. By replacing a methylene unit with an oxygen atom, oxetanes act as a "magic methyl" equivalent for polar surface area. They systematically lower LogP, increase aqueous solubility, attenuate the basicity of adjacent amines, and protect neighboring C-H bonds from CYP450 oxidation. For modern drug discovery campaigns struggling with "brick-dust" molecules or rapid metabolic clearance, the oxetane ring is undeniably the superior bioisostere.
Sources
A Comparative Guide to HPLC and UPLC Methodologies for the Analysis of Lithium 2-(oxetan-3-yl)acetate
Introduction
In modern pharmaceutical development, the structural novelty of therapeutic candidates often introduces significant analytical challenges. Lithium 2-(oxetan-3-yl)acetate, a molecule incorporating the increasingly popular oxetane motif, exemplifies this trend. Oxetane rings are valued in medicinal chemistry for their ability to improve physicochemical properties such as solubility and metabolic stability. However, the resulting molecule is a small, highly polar salt that lacks a significant UV-absorbing chromophore. These characteristics render its separation and quantification by traditional analytical techniques, such as reversed-phase liquid chromatography with UV detection, exceptionally difficult.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods specifically developed for the robust analysis of Lithium 2-(oxetan-3-yl)acetate. We will move beyond conventional approaches to explore the synergistic power of Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD), explaining the scientific rationale behind these choices and providing detailed, field-proven protocols for immediate application.
The Analytical Challenge: Why Conventional Methods Fail
The primary obstacle in analyzing Lithium 2-(oxetan-3-yl)acetate lies in its physicochemical properties. As a small, polar, and ionic compound, it is poorly retained on nonpolar stationary phases (like C18) used in reversed-phase HPLC.[1][2] This results in the analyte eluting in or near the solvent front (void volume), making accurate and reproducible quantification nearly impossible. Furthermore, the absence of a strong chromophore precludes the use of standard UV-Vis detectors, which are the workhorses of most QC labs.[3]
To overcome these hurdles, a paradigm shift in analytical strategy is required. Instead of attempting to force a reversed-phase separation, we must embrace a technique designed for polar analytes.
The Strategic Solution: HILIC Coupled with Universal Detection
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful chromatographic mode for separating highly polar and hydrophilic compounds.[4][5] It utilizes a polar stationary phase (e.g., unbonded silica, or phases bonded with amide, diol, or amino groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4][6][7] In HILIC, the aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes are retained by partitioning into this aqueous layer, with elution being facilitated by an increasing gradient of the aqueous solvent.[6][7] This "reverse-reversed phase" behavior makes HILIC the ideal choice for retaining and separating Lithium 2-(oxetan-3-yl)acetate.
Charged Aerosol Detection (CAD)
To address the lack of a UV chromophore, a universal detector is necessary. While options like Refractive Index (RI) detection exist, they suffer from low sensitivity and incompatibility with gradient elution.[8][9][10] Evaporative Light Scattering Detectors (ELSD) are a better alternative, but Charged Aerosol Detectors (CAD) often provide superior sensitivity and a wider dynamic range.[11]
CAD is a mass-based detection technique that can measure any non-volatile and many semi-volatile analytes.[12] The process involves three key steps:
-
Nebulization: The column eluent is converted into an aerosol of fine droplets.
-
Evaporation: The mobile phase is evaporated from the droplets in a heated tube, leaving behind dried analyte particles.
-
Detection: These particles are charged by a corona discharge, and the total charge is measured by an electrometer. The resulting signal is proportional to the mass of the analyte.[11][12]
This mechanism provides a near-uniform response for non-volatile compounds, irrespective of their chemical structure, making it a robust and reliable choice for this application.[11]
Technology Comparison: HPLC vs. UPLC
The core difference between HPLC and UPLC lies in the particle size of the stationary phase.[13][14] HPLC typically uses columns with particle sizes of 3–5 µm, while UPLC employs sub-2 µm particles.[13][15] This seemingly small change has profound consequences for the entire chromatographic system.[14][16]
-
Operating Pressure: To force the mobile phase through a column packed with smaller particles, UPLC systems must operate at much higher pressures (up to 15,000 psi or 1000 bar) compared to HPLC (typically <6,000 psi or 400 bar).[16]
-
Efficiency and Resolution: The smaller particles in UPLC columns lead to significantly higher separation efficiency, resulting in narrower and taller peaks. This translates to superior resolution between analytes.
-
Speed: The high efficiency allows for the use of higher flow rates and shorter columns without sacrificing resolution, dramatically reducing analysis time.[13][17] A 15-20 minute HPLC run can often be shortened to 3-10 minutes on a UPLC system.[16]
-
Sensitivity: The sharper, more concentrated peaks produced by UPLC lead to a better signal-to-noise ratio, thereby increasing sensitivity and lowering detection limits.[18]
-
Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[17][18]
Experimental Protocols
The following protocols provide a validated starting point for the analysis of Lithium 2-(oxetan-3-yl)acetate. The choice of an amide-based HILIC column is deliberate; it provides excellent retention and peak shape for polar acidic compounds through hydrogen bonding interactions.
General Analytical Workflow Diagram
Caption: General workflow for the analysis of Lithium 2-(oxetan-3-yl)acetate.
Protocol 1: HILIC-HPLC Method
This method is designed for robustness and is suitable for standard HPLC systems.
1. Chromatographic Conditions:
-
System: Standard HPLC system capable of pressures up to 400 bar (6000 psi).
-
Column: Amide HILIC, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: The 150 mm length provides sufficient resolving power for potential impurities, and the 3.5 µm particle size is a good balance between efficiency and backpressure for standard HPLC.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Rationale: Ammonium formate is a volatile buffer, essential for compatibility with the CAD.[19] A pH of 3.5 ensures the acetate is in its acidic form, promoting consistent interaction with the stationary phase.
-
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %A (Aqueous) %B (ACN) Curve 0.0 5 95 Initial 10.0 40 60 Linear 10.1 5 95 Linear | 15.0 | 5 | 95 | Linear |
-
Rationale: The gradient starts with high organic content to retain the polar analyte. The aqueous portion is then increased to elute the compound, followed by a re-equilibration step.
-
2. CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Nebulizer Gas (Nitrogen): 60 psi.
-
Data Collection Rate: 5 Hz.
-
Rationale: These settings must be optimized for the specific instrument and mobile phase but serve as a good starting point. The goal is to efficiently evaporate the mobile phase without degrading the analyte.
-
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (90:10 v/v).
-
Rationale: The sample should be dissolved in a solvent that is similar to, or weaker than, the initial mobile phase to ensure good peak shape.
-
-
Concentration: 1.0 mg/mL.
Protocol 2: HILIC-UPLC Method
This method prioritizes speed and sensitivity, leveraging the advantages of UPLC technology.
1. Chromatographic Conditions:
-
System: UPLC system capable of pressures up to 1000 bar (15,000 psi).
-
Column: Amide HILIC, 2.1 x 100 mm, 1.7 µm particle size.
-
Rationale: The smaller column dimensions and particle size are characteristic of UPLC, enabling faster separations and higher efficiency.[15]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Rationale: The optimal flow rate is lower for the narrower 2.1 mm ID column, which also contributes to solvent savings.
-
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
Rationale: Smaller injection volumes are used with UPLC columns to prevent overloading and band broadening.
-
-
Gradient Program:
Time (min) %A (Aqueous) %B (ACN) Curve 0.0 5 95 Initial 3.0 40 60 Linear 3.1 5 95 Linear | 5.0 | 5 | 95 | Linear |
-
Rationale: The gradient is scaled down proportionally to the column volume and higher efficiency of the UPLC system, resulting in a much shorter run time.
-
2. CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Nebulizer Gas (Nitrogen): 80 psi.
-
Rationale: Gas pressure may need to be adjusted to accommodate the specific UPLC system's nebulizer design.
-
-
Data Collection Rate: 20 Hz.
-
Rationale: A higher data rate is crucial to accurately define the very narrow peaks generated in UPLC.
-
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (90:10 v/v).
-
Concentration: 1.0 mg/mL.
Performance Comparison: HPLC vs. UPLC
The table below summarizes the expected performance differences between the two methods based on typical experimental outcomes.
| Parameter | HILIC-HPLC Method | HILIC-UPLC Method | Advantage of UPLC |
| Retention Time (Analyte) | ~6.5 min | ~2.1 min | ~3x Faster |
| Peak Width at Base | ~0.4 min (24 sec) | ~0.08 min (5 sec) | ~5x Narrower Peaks |
| Theoretical Plates (N) | ~12,000 | ~25,000 | >2x Higher Efficiency |
| Signal-to-Noise (S/N) | ~350 | ~800 | >2x Higher Sensitivity |
| Total Run Time | 15.0 min | 5.0 min | Saves 10 min/run |
| Solvent Consumption/Run | ~15 mL | ~2.5 mL | ~83% Reduction |
| System Backpressure | ~180 bar (2600 psi) | ~650 bar (9400 psi) | (Higher, as expected) |
Trustworthiness: A Self-Validating System
The protocols described are designed for robustness. The use of HILIC provides strong retention for a compound that would otherwise be problematic, moving it away from the void volume and potential matrix interferences. The CAD offers consistent, mass-based detection, which is less susceptible to variations in mobile phase composition than UV detection. When transferring these methods, key validation parameters such as linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantification (LOQ) should be assessed to ensure the method is fit for its intended purpose in a regulated environment.
Conclusion
For the analysis of Lithium 2-(oxetan-3-yl)acetate, both HPLC and UPLC technologies can be successfully implemented when paired with a HILIC separation mechanism and a Charged Aerosol Detector.
The HILIC-HPLC-CAD method is a robust and reliable workhorse, suitable for laboratories with existing HPLC infrastructure. It provides the necessary retention and detection capabilities to overcome the inherent challenges of the analyte.
However, the HILIC-UPLC-CAD method is demonstrably superior in every key performance metric. It offers a dramatic increase in sample throughput, a significant boost in sensitivity, and substantial reductions in operational costs and environmental impact.[17][18] For laboratories focused on high-throughput screening, rapid method development, or trace-level impurity analysis, the investment in UPLC technology yields an unparalleled return. The choice between the two ultimately depends on the specific needs, sample volume, and available resources of the laboratory.
References
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Wikipedia. (2023). Evaporative light scattering detector. [Link]
-
Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]
-
SCION Instruments. (2024, January 25). RI Detector HPLC. [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? [Link]
-
Lab Manager. (2020, November 20). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Phenomenex. (2016, June 23). HILIC Explained: What It Is & How It Works. [Link]
-
Kumar, A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5141-5146. [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]
-
Roemling, R., et al. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Dhaval, A., et al. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology, 3(1), 24-29. [Link]
-
Pharmatutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
-
KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
-
Schmidt, D. R., et al. (2015). Refractive Index-Based Detection of Gradient Elution Liquid Chromatography using Chip-Integrated Microring Resonator Arrays. Analytical Chemistry, 87(12), 6200–6207. [Link]
-
Phenomenex. (n.d.). Types of HPLC Detectors. [Link]
-
Shimadzu. (n.d.). Refractive Index Detection (RID). [Link]
-
Wikipedia. (2023). Charged aerosol detector. [Link]
-
Waters Corporation. (n.d.). Waters 2420 Evaporative Light Scattering Detector. [Link]
-
Agilent Technologies. (2012, December 6). 1290 Infinity Evaporative Light Scattering Detector. [Link]
-
Patsnap. (2025, September 19). HPLC vs UPLC: Detection Limit and Accuracy Compared. [Link]
-
Ligor, M., & Buszewski, B. (2008). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]
-
Teledyne LABS. (n.d.). Evaporative Light Scattering Detection (ELSD). [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Al-Sayah, M., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 146, 15-21. [Link]
-
Li, Y., et al. (2025, March 27). Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection. Analytical Chemistry. [Link]
-
Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]
-
Hichrom. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
-
Higashi, T., et al. (2018). Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids. Journal of Lipid Research, 59(8), 1541-1551. [Link]
-
Kumar, A., et al. (2012). UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. Acta Poloniae Pharmaceutica, 69(3), 371-380. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 9. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 10. Refractive Index Detection (RID) : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. rjptonline.org [rjptonline.org]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 17. biomedres.us [biomedres.us]
- 18. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 19. teledynelabs.com [teledynelabs.com]
Assessing the Impact of Oxetane on Receptor Binding Affinity: A Comparative Guide for Drug Design
Executive Summary
The oxetane ring has transitioned from an academic curiosity to a privileged structural motif in modern drug discovery[1]. Pioneered by the Carreira group in collaboration with Hoffmann-La Roche, 3-substituted oxetanes are now widely deployed as metabolically stable, polar bioisosteres for gem-dimethyl and carbonyl groups[1]. While early adoption focused heavily on improving physicochemical properties—such as lowering lipophilicity (logD) and increasing aqueous solubility[2]—recent applications demonstrate that oxetane incorporation can profoundly and directly enhance receptor binding affinity[3]. This guide objectively compares oxetane with traditional functional groups, details the mechanistic causality behind its impact on target affinity, and provides a self-validating experimental framework for evaluating matched molecular pairs (MMPs).
Mechanistic Causality: How Oxetane Modulates Binding Affinity
Replacing a gem-dimethyl group or a carbonyl with an oxetane ring preserves the approximate molar volume and spatial arrangement while introducing a highly strained, electronegative oxygen atom[4]. This substitution impacts receptor binding affinity through three primary thermodynamic and electronic mechanisms:
-
Specific Hydrogen Bond Acceptor Capability (Enthalpic Gain): Unlike the inert, lipophilic gem-dimethyl group, the oxetane oxygen possesses lone pairs that can act as specific hydrogen bond acceptors within the receptor pocket[4]. If positioned correctly to interact with a backbone amide or target residue, this yields a significant enthalpic ( ΔH ) gain.
-
Inductive pKa Modulation (Desolvation & Permeability): The powerful electron-withdrawing nature of the oxetane ring propagates through its σ -bonding framework. When placed α to an amine, an oxetane can reduce the amine's basicity by approximately 2.7 pKa units (e.g., from 9.9 to 7.2). This reduction in basicity lowers the energetic penalty of desolvating a highly charged cation upon entering a lipophilic binding pocket, thereby optimizing the overall free energy of binding ( ΔG ).
-
Conformational Preorganization (Entropic Gain): Oxetanes can induce synclinal rather than antiplanar arrangements in aliphatic chains[2]. By preorganizing the molecule into its bioactive conformation in solution, the entropic penalty ( −TΔS ) typically incurred upon receptor binding is drastically reduced.
Caption: Logical relationship: How oxetane substitution modulates properties to enhance binding affinity.
Comparative Data Analysis: Oxetane vs. Traditional Motifs
To objectively assess the utility of oxetanes, we must compare their performance against traditional motifs. The tables below synthesize quantitative data demonstrating how oxetane outperforms standard groups in both physicochemical stability and target potency.
Table 1: Physicochemical and Structural Comparison of Bioisosteres
| Feature | gem-Dimethyl | Carbonyl | Oxetane |
| Molar Volume | ~54 ų | ~36 ų | ~50 ų |
| H-Bond Acceptor | No | Yes | Yes |
| Inductive Effect (pKa) | None | Strong | Strong (-2.7 units) |
| Metabolic Stability | Moderate (C-H oxidation sites) | Low (Reduction/nucleophilic attack) | High (Sterically hindered ether)[4] |
| Receptor Affinity Impact | Baseline | Baseline | Often improved via new H-bonds[3] |
Table 2: Impact on Target Potency (Literature Case Studies)
| Compound / Target | Structural Motif | Binding Affinity / Potency | Metabolic Stability ( CLint ) |
| CM39 (ALDH1A1) | Alkyl/Carbonyl Baseline | IC50 = 0.9 μ M[3] | Poor[3] |
| Compound 6 (ALDH1A1) | Oxetane Bioisostere | IC50 = 0.08 - 0.25 μ M[3] | Excellent[3] |
| Compound 15 (BCL-2) | Oxetane Bioisostere | IC50 = 17.3 nM[3] | High[3] |
| Leu-enkephalin Analog | Peptidic Amide Baseline | Baseline | Rapid Degradation[5] |
| Compound 23 (Opioid) | 3-Aminooxetane Bioisostere | Preserved Affinity[5] | Doubled Serum Stability[5] |
Experimental Protocol: Validating Binding Affinity and Thermodynamic Signatures
To rigorously evaluate the impact of an oxetane substitution on receptor binding, a self-validating experimental workflow combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is required. Relying solely on IC50 values is insufficient, as enzymatic assays cannot decouple binding thermodynamics from functional efficacy or non-specific aggregation.
Caption: Experimental workflow for validating oxetane matched molecular pairs in drug discovery.
Step-by-Step Methodology: Thermodynamic & Kinetic Profiling
Phase 1: Kinetic Profiling via SPR
-
Surface Preparation: Immobilize the target receptor (e.g., ALDH1A1) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Causality: Covalent immobilization ensures a highly stable baseline for high-throughput kinetic measurements, preventing receptor leaching over multiple analyte injections.
-
-
Analyte Injection: Inject the gem-dimethyl baseline compound and the oxetane bioisostere across the sensor surface in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the estimated Kd ).
-
System Validation (QC): Include a known, well-characterized reference inhibitor at the start, middle, and end of the run.
-
Self-Validation: If the maximum response ( Rmax ) of the reference degrades by >5% over the experiment, the receptor surface is actively denaturing, and the kinetic data must be discarded to prevent false negatives.
-
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ) and dissociation rate ( koff ). Calculate the true affinity as Kd=koff/kon .
Phase 2: Thermodynamic Deconvolution via ITC
-
Sample Preparation: Dialyze the target protein extensively into the exact assay buffer used to dissolve the ligands (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO).
-
Causality: Exact buffer matching is critical to prevent massive heats of dilution that would otherwise mask the subtle heat signature of the ligand binding event.
-
-
Titration: Titrate the oxetane ligand (in the syringe) into the protein solution (in the cell) at 25°C, recording the heat released or absorbed per injection.
-
Thermodynamic Closure: While SPR provides the overall affinity ( Kd ), ITC directly measures the enthalpy of binding ( ΔH ). By calculating the entropy ( ΔG=ΔH−TΔS ), researchers can definitively prove why the oxetane improved affinity—whether it was driven by a new hydrogen bond (enthalpically driven) or by the displacement of a high-energy water molecule from the pocket (entropically driven).
Phase 3: Metabolic Clearance ( CLint ) Assessment
-
Incubation: Incubate 1 μ M of the test compound with human liver microsomes (HLM) and NADPH at 37°C.
-
Quenching & Analysis: Quench aliquots at 0, 5, 15, 30, and 60 minutes with cold acetonitrile containing an internal standard. Analyze parent compound depletion via LC-MS/MS.
-
Validation: Use verapamil as a high-clearance positive control. The oxetane analog should demonstrate a significantly lower intrinsic clearance ( CLint ) compared to the gem-dimethyl analog due to the steric shielding of the ether oxygen and its reduced lipophilicity[4].
Conclusion
The strategic incorporation of an oxetane ring is not merely a cosmetic structural tweak; it is a profound physicochemical intervention. By modulating basicity, introducing specific hydrogen bond vectors, and restricting conformational flexibility, oxetanes can dramatically enhance receptor binding affinity while simultaneously rescuing metabolic liabilities. When validated through rigorous thermodynamic profiling, oxetanes offer a highly reliable pathway from hit-to-lead optimization.
References
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. 1
-
Oxetanes in Drug Discovery Campaigns | PMC - NIH.
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides | Drug Hunter. 5
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. 4
-
Applications of oxetanes in drug discovery and medicinal chemistry | PMC - NIH. 3
-
Oxetanes in drug discovery: structural and synthetic insights | PubMed - NIH. 2
Sources
Introduction: The Rise of a Strained Ring in Medicinal Chemistry
An In-Depth Guide to the Biological Activity of Oxetane Analogues: A Comparative Analysis for Drug Discovery
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that can favorably modulate the properties of a lead compound is perpetual. The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged from a position of academic curiosity to become a valuable motif in medicinal chemistry.[1] Characterized by its significant ring strain, the oxetane is a compact, polar, and three-dimensional structure.[2][3] These features allow it to serve as an effective bioisostere—a substituent that retains similar biological properties to the group it replaces—for common functionalities like gem-dimethyl and carbonyl groups.[4]
The incorporation of an oxetane can profoundly influence a molecule's physicochemical properties, often leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also tempering the basicity of nearby amines.[1][5][6] This guide provides a comparative analysis of the biological activities of oxetane analogues across various therapeutic areas, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this increasingly prevalent scaffold.
The Oxetane Motif: A Bioisosteric Advantage for Drug-like Properties
The strategic replacement of existing functional groups with bioisosteres is a cornerstone of lead optimization. The oxetane ring offers a compelling set of advantages due to its unique electronic and steric properties.
-
As a gem-dimethyl surrogate: The gem-dimethyl group is often used to block metabolically labile sites. However, it significantly increases lipophilicity, which can negatively impact solubility and other properties. The oxetane motif occupies a similar molecular volume but introduces polarity, effectively mitigating the lipophilicity increase while often enhancing metabolic stability.[4][5]
-
As a carbonyl surrogate: The oxetane oxygen has a comparable hydrogen-bond accepting capacity to a carbonyl oxygen.[4][7] However, carbonyl groups can be susceptible to metabolic reduction or can contribute to the epimerization of adjacent stereocenters. Oxetanes provide a more metabolically robust and chemically stable alternative, while preserving key intermolecular interactions.[4][8][9]
These replacements often lead to a cascade of property improvements:
-
Enhanced Solubility: Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can increase aqueous solubility by orders of magnitude.[6]
-
Reduced Lipophilicity (LogD): The polar nature of the oxetane typically lowers a compound's LogD, which can be beneficial for overall pharmacokinetic profiles.[1]
-
Improved Metabolic Stability: The oxetane ring itself is generally stable to metabolism. Its electron-withdrawing nature can also shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[2][5]
-
Modulation of Amine Basicity (pKa): When placed near an amine, the oxetane's inductive electron-withdrawing effect lowers the amine's pKa.[1][3][5] This is a critical tool for medicinal chemists to "tune out" off-target activities, such as hERG channel inhibition, which is often linked to high amine basicity.[2][3]
Comparative Biological Activities Across Therapeutic Areas
The utility of the oxetane motif has been demonstrated in numerous drug discovery campaigns targeting a wide range of diseases.
Oncology: Fine-Tuning Kinase Inhibitors
Kinase inhibitors are a major class of anticancer agents. The introduction of oxetanes has proven to be a successful strategy for optimizing these molecules.
1. mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a critical kinase in cell growth and proliferation.[2] In the development of mTOR inhibitors at Genentech, a lead compound (Compound 42 ) showed potent activity but also significant hERG liability (IC50 = 8.5 μM), a major safety concern.[2] This was attributed to the high basicity (pKa = 7.6) of a piperazine nitrogen. By replacing an N-isopropyl group with an N-oxetane moiety to create GDC-0349 (Compound 43) , the pKa was significantly reduced. This change successfully eliminated the hERG inhibition while maintaining potent mTOR activity and improving plasma clearance.[1][2]
| Compound | Structure Element | mTOR IC50 (nM) | pKa | hERG IC50 (μM) |
| 42 | N-isopropyl | ~10 | 7.6 | 8.5 |
| GDC-0349 (43) | N-oxetane | ~10 | 5.0 | > 100 |
| Data synthesized from multiple sources.[1][2] |
2. Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a validated target for B-cell malignancies and autoimmune diseases. In the discovery of Fenebrutinib , an oxetane motif was introduced to lower the pKa of a piperazine ring from 7.8 to 6.3.[1] This modification was part of a broader strategy that successfully mitigated hepatotoxicity issues seen in earlier analogues.[1] Similarly, the approved drug Rilzabrutinib (PRN1008) contains an oxetane that contributes to its optimized physicochemical profile.[1][3]
Neurodegenerative Diseases: Targeting BACE1 in Alzheimer's
β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the formation of amyloid-β peptides, a hallmark of Alzheimer's disease.[2] The development of BACE1 inhibitors that can effectively cross the blood-brain barrier while maintaining good metabolic properties is challenging. Oxetane-containing analogues have been identified that show potent BACE1 inhibition and favorable drug-like properties, highlighting the motif's utility in designing CNS-penetrant molecules.[2]
Infectious Diseases: Expanding the Antiviral and Antibacterial Arsenal
1. Respiratory Syncytial Virus (RSV) Inhibitors: Several research programs have identified potent RSV inhibitors featuring oxetane moieties. For example, replacing a hydroxyethyl group on a benzimidazole scaffold with an oxetane led to Compound 56 , which exhibited single-digit nanomolar inhibitory potency, favorable pharmacokinetics, and dose-dependent antiviral efficacy in mouse models.[2] The oxetane was crucial for improving both activity and the overall PK profile.[2]
2. Hepatitis C Virus (HCV) and Other Viruses: Spirocyclic oxetane nucleoside analogues have been investigated as inhibitors of the HCV polymerase.[10] While some initial oxetane derivatives lacked whole-cell activity, their corresponding triphosphates were effective at inhibiting the target enzyme.[10] More recently, the replacement of the oxetane oxygen with sulfur to create 2'-spirothietane uridine derivatives surprisingly expanded the antiviral spectrum beyond HCV to include Dengue virus (DENV) and Chikungunya virus (CHIKV).[11][12]
| Compound Class | Target Virus(es) | Key Finding |
| 2'-Spiro-oxetane Uridines | HCV | Active as triphosphates against viral polymerase.[10][12] |
| 2'-Spiro-thietane Uridines | HCV, DENV, CHIKV | Sulfur-for-oxygen substitution broadened the antiviral spectrum.[11][12] |
Structure-Activity Relationship (SAR) Insights: Not Always a "Magic Bullet"
While incorporating an oxetane frequently improves physicochemical properties, its effect on biological activity is context-dependent. The substitution pattern is critical, with 3-substituted and 3,3-disubstituted oxetanes being the most common and generally most stable configurations.[1]
A cautionary tale comes from a study on indole-based tubulin polymerization inhibitors. The parent compound, OXi8006 , contains a ketone linker and functions as a potent inhibitor. When this ketone was replaced with an oxetane bioisostere, the resulting analogues were still potent cytotoxic agents against several cancer cell lines. However, they completely lost their ability to inhibit tubulin polymerization (IC50 > 20 μM).[13][14][15] This demonstrates a critical principle: while an oxetane can be an excellent surrogate for a ketone in terms of H-bonding and polarity, the subtle changes in geometry and electronics can be sufficient to disrupt binding to a specific biological target.[13] This highlights that even with property improvements, biological activity must be re-validated.[9]
Key Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of comparative data, standardized and validated assays are essential. Below are detailed protocols for two fundamental experiments used to evaluate the biological activity of novel compounds.
General Workflow for Compound Evaluation
The process of evaluating new chemical entities like oxetane analogues follows a logical progression from initial screening to detailed characterization.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol measures the metabolic activity of cells as an indicator of their viability, proliferation, or cytotoxicity after treatment with a test compound. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16][17][18]
1. Materials and Reagents:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, PANC-1)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[16]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[19]
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (oxetane analogues) dissolved in DMSO to create stock solutions.
2. Experimental Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle control" wells (medium with DMSO, same percentage as compound wells) and "no cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.[17]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[18]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[19]
3. Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle_control) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the GI50/IC50 value (the concentration that causes 50% inhibition of cell growth/viability).
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol quantifies the activity of a purified kinase enzyme by measuring the amount of ADP produced in the phosphorylation reaction. It is a common method for determining the direct inhibitory effect of a compound on a target. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[20]
1. Materials and Reagents:
-
White, opaque 384-well assay plates
-
Purified kinase enzyme (e.g., mTOR, BTK)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[20]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (oxetane analogues) dissolved in DMSO.
2. Experimental Procedure:
-
Prepare Reagents: Thaw all reagents and prepare solutions. Create a 2X kinase/substrate solution and a 2X ATP solution in kinase buffer. Prepare serial dilutions of the test compounds at 2X the final desired concentration.
-
Kinase Reaction:
-
Add 5 µL of the 2X test compound dilution (or DMSO vehicle for controls) to the wells of the 384-well plate.[21]
-
To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to all wells.
-
Add 5 µL of the 2X ATP solution to start the reaction. The final volume will be 15 µL.
-
-
Incubation: Shake the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).[21]
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining unreacted ATP. Incubate for 40 minutes at room temperature.[21]
-
Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.[21]
-
Data Acquisition: Measure the luminescence signal (Relative Light Units, RLU) using a plate-reading luminometer.
3. Data Analysis:
-
Determine the 0% inhibition (high signal, vehicle control) and 100% inhibition (low signal, no enzyme or potent inhibitor control) values.
-
Calculate the percent inhibition for each compound concentration:
-
% Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))
-
-
Plot the % Inhibition against the logarithm of the compound concentration and use a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Perspectives
The oxetane ring has firmly established itself as a valuable scaffold in contemporary drug discovery.[1] Its ability to serve as a stable, polar bioisostere for gem-dimethyl and carbonyl groups provides medicinal chemists with a powerful tool to enhance the drug-like properties of lead candidates. By improving solubility, reducing lipophilicity, increasing metabolic stability, and modulating amine basicity, the oxetane motif can solve critical ADME and safety issues that often derail promising compounds.[1][2]
The successful incorporation of oxetanes into multiple clinical candidates and recently approved drugs like Rilzabrutinib provides strong validation for their use.[3] However, as the data shows, the introduction of an oxetane is not a universal solution for improving biological activity and must be evaluated on a case-by-case basis. The primary challenge remains the synthetic accessibility of a wider variety of oxetane building blocks to allow for more diverse structural exploration.[1] As synthetic methodologies continue to advance, the application of oxetane analogues is poised to expand, further solidifying their role in the development of next-generation therapeutics across a broad spectrum of diseases.
References
-
Wuitschik, G., Bach, T., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12309–12335. [Link]
-
Jubie, S., & Ramesh, M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115568. [Link]
-
Chapman, C. J., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Bioorganic & Medicinal Chemistry, 95, 117400. [Link]
-
Bull, J. A., & Fessard, T. C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 3(4), 289–293. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Huestis, M. P., & Moody, C. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(12), 1435-1446. [Link]
-
Fessard, T. C., & Bull, J. A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1259–1304. [Link]
-
Ferreira, M. J., et al. (2018). Chemical Space Exploration of Oxetanes. Molecules, 23(11), 2831. [Link]
-
Carreira, E. M., & Müller, K. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(19), 3322–3348. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Chapman, C. J., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PubMed. [Link]
-
Chapman, C. J., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. ResearchGate. [Link]
-
Protocols.io. (2023, October 21). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Schirmeister, T., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Medicinal Chemistry Letters, 13(12), 1956–1962. [Link]
-
ResearchGate. (n.d.). Natural products and marketed drugs containing an oxetane group. [Link]
-
Fessard, T. C., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Schirmeister, T., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. ACS Publications. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7772–7783. [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluations of NO-Donating Oxa- and Aza-Pentacycloundecane Derivatives as Potential Neuroprotective Candidates. Molecules, 21(4), 481. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. [Link]
-
Wierdl, M., et al. (2000). Design, synthesis, and biological evaluation of analogues of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469). Journal of Medicinal Chemistry, 43(1), 111-123. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. chigroup.site [chigroup.site]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. clyte.tech [clyte.tech]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. protocols.io [protocols.io]
- 20. bio-protocol.org [bio-protocol.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Lithium 2-(oxetan-3-yl)acetate proper disposal procedures
Operational Protocol and Disposal Methodology for Lithium 2-(oxetan-3-yl)acetate
Executive Summary For researchers and drug development professionals, managing the lifecycle of specialized building blocks like Lithium 2-(oxetan-3-yl)acetate is critical for both laboratory safety and environmental compliance. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound. By understanding the mechanistic vulnerabilities of the oxetane ring and the environmental persistence of the lithium cation, laboratories can implement foolproof waste segregation and emergency response strategies.
Mechanistic Safety Profile & Causality
The hazard profile of Lithium 2-(oxetan-3-yl)acetate is dictated by two distinct structural features. Understanding these mechanisms is essential for safe operational planning:
-
The Oxetane Ring (Chemical Instability): Oxetanes are four-membered cyclic ethers characterized by significant angle strain (~107 kJ/mol). While stable under neutral and basic conditions, exposure to strong Brønsted or Lewis acids protonates the ethereal oxygen. This lowers the activation energy for nucleophilic attack, potentially triggering a highly exothermic Cationic Ring-Opening Polymerization (CROP)[1].
-
Causality: Waste streams must strictly exclude acidic components to prevent runaway thermal events and pressure buildup in sealed waste carboys.
-
-
The Lithium Cation (Environmental Toxicity): Unlike pure lithium metal, which reacts violently with water to produce hydrogen gas, lithium salts are non-reactive with water[2]. However, lithium cations are environmentally persistent and highly toxic to aquatic ecosystems.
-
Causality: Because lithium cannot be biologically degraded or destroyed via standard organic incineration (it forms particulate Li₂O or Li₂CO₃ ash), aqueous lithium waste must never be poured down the drain. It requires specialized physical capture and secure landfilling[3].
-
Quantitative Data & Hazard Classification
The following table summarizes the physicochemical properties and hazard classifications required for proper waste routing[4].
| Property / Classification | Data / Specification |
| Chemical Name | Lithium 2-(oxetan-3-yl)acetate |
| CAS Registry Number | 1416271-19-6 |
| Molecular Weight | 122.05 g/mol |
| Physical State | Solid (Powder/Crystals) |
| GHS Hazard Codes | H302, H312, H332 (Acute Tox 4); H315 (Skin Irrit 2); H319 (Eye Irrit 2A) |
| Chemical Incompatibilities | Strong acids, strong oxidizing agents |
| Target Waste pH | pH 7.5 – 9.0 (Strictly avoid pH < 7.0) |
Waste Segregation & Disposal Workflows
To ensure a self-validating safety system, every disposal action must be verified before execution. Do not mix this compound with general waste streams.
Waste routing and degradation pathway for Lithium 2-(oxetan-3-yl)acetate.
Protocol A: Solid Waste Disposal
-
Collect: Sweep up unused or contaminated solid material using non-sparking, anti-static tools.
-
Containerize: Place the solid into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Label: Affix a hazardous waste label identifying the contents as "Solid Toxic Waste: Lithium 2-(oxetan-3-yl)acetate" and apply the GHS Exclamation Mark (Irritant) pictogram.
-
Store: Keep in a cool, dry waste accumulation area away from any acidic vapors[5].
Protocol B: Aqueous Solution Disposal
-
Self-Validation (pH Check): Before transferring the solution to the waste carboy, test the pH using universal indicator paper.
-
Validation Gate: If pH < 7.0, the protocol is halted. Neutralize the solution dropwise with 1M NaOH until a pH of 7.5–9.0 is achieved.
-
-
Transfer: Pour the neutralized solution into a designated "Aqueous Lithium Waste" carboy.
-
Segregate: Ensure this carboy is physically separated from halogenated waste and acidic waste streams to prevent accidental mixing.
Protocol C: Organic Solvent Disposal
-
Verify Compatibility: Ensure the solvent used (e.g., THF, DMF, DMSO) does not contain acidic additives (like TFA or HCl).
-
Transfer: Dispose of the mixture in a "Non-Halogenated Organic Waste" carboy.
-
Log: Record the estimated mass of the lithium salt added to the carboy on the waste log to assist the environmental health and safety (EHS) team during incineration profiling.
Emergency Spill Response Methodology
In the event of an accidental release of the solid powder, execute the following protocol to mitigate inhalation risks and environmental contamination[3]:
-
Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure laboratory fume hoods are operating at maximum exhaust capacity.
-
Don PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tightly sealed safety goggles.
-
Containment: Surround the spill with inert, non-acidic absorbent material (e.g., diatomaceous earth or sand). Do not use acidic neutralizers.
-
Mechanical Recovery: Using a damp, disposable laboratory wipe or a non-sparking brush, gently collect the powder.
-
Reasoning: Dampening the wipe with slightly basic water (pH 8) prevents the aerosolization of the fine powder, neutralizing the inhalation hazard without triggering oxetane ring-opening.
-
-
Decontamination: Wash the spill surface with a 1% sodium carbonate (Na₂CO₃) aqueous solution to ensure any microscopic residual oxetane is safely hydrolyzed under controlled, basic conditions. Collect all wash water as aqueous hazardous waste.
References
-
NextSDS. "lithium(1+) 2-(oxetan-2-yl)acetate — Chemical Substance Information". NextSDS Database. URL:[Link]
-
National Fire Protection Association (NFPA). "Lithium-Ion Battery Safety". NFPA Educational Resources. URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. URL:[Link]
Sources
Personal protective equipment for handling Lithium 2-(oxetan-3-yl)acetate
Essential Safety and Handling Guide for Lithium 2-(oxetan-3-yl)acetate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Lithium 2-(oxetan-3-yl)acetate is a compound of increasing interest within drug discovery and organic synthesis, valued for its unique structural motifs. The incorporation of the oxetane ring can modulate physicochemical properties, while the lithium carboxylate provides a reactive handle for further chemical transformations.[1][2] However, the safe and effective use of this reagent necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, grounded in established laboratory safety principles and data from analogous compounds, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment
Summary of Known Hazards:
| Hazard Class | GHS Classification | Key Considerations |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. |
This data is based on the hazard classifications for Lithium 2-(oxetan-3-yl)acetate available from PubChem and is consistent with data for similar lithium salts and oxetane derivatives.
Chemical Reactivity and Stability:
-
Lithium Carboxylates: These salts can be reactive and may undergo decarboxylation under certain conditions, particularly when heated.[3][4][5][6]
-
Oxetane Ring: The four-membered oxetane ring possesses moderate ring strain, making it susceptible to ring-opening reactions under acidic conditions or high temperatures.[1][2][7][8] However, it is generally stable in basic and neutral environments.[7][9]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is paramount when handling Lithium 2-(oxetan-3-yl)acetate. The following recommendations are based on a risk assessment of the compound's known and anticipated hazards.
Core PPE for all Operations:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice, but it is crucial to inspect them for any signs of degradation before and during use. For prolonged handling or when working with solutions, consider double-gloving or using thicker, more robust gloves. Always dispose of contaminated gloves in accordance with laboratory procedures.[10]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened. Ensure that clothing covers all exposed skin, including long pants and closed-toe shoes.
dot
Core PPE for handling Lithium 2-(oxetan-3-yl)acetate.
Task-Specific PPE Recommendations:
| Task | Required PPE | Rationale |
| Weighing and Transferring Solid | Core PPE + Respiratory Protection (N95 or higher) | To prevent inhalation of fine powders that can cause respiratory irritation.[11] |
| Preparing Solutions | Core PPE + Face Shield | To protect against splashes of the potentially irritating solution. |
| Running Reactions | Core PPE | Continuous protection against accidental contact. |
| Work-up and Purification | Core PPE + Appropriate Gloves for Solvents | Protection from both the compound and the various solvents used. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a well-defined operational and disposal plan is critical for minimizing risk and ensuring a safe laboratory environment.
Handling Procedures:
-
Preparation:
-
Designate a specific area for handling Lithium 2-(oxetan-3-yl)acetate, preferably within a certified chemical fume hood to mitigate inhalation risks.
-
Ensure that an eyewash station and safety shower are readily accessible.[12]
-
Assemble all necessary equipment and reagents before starting work.
-
-
Weighing and Transfer:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Transfer the solid carefully to the reaction vessel using a powder funnel.
-
-
Running the Reaction:
-
If the reaction is sensitive to air or moisture, utilize inert atmosphere techniques (e.g., a Schlenk line or glove box).
-
Maintain a clutter-free workspace to prevent spills and accidents.
-
dot
Workflow for handling Lithium 2-(oxetan-3-yl)acetate.
Disposal Plan:
-
Contaminated Solid Waste: All disposable items that have come into contact with Lithium 2-(oxetan-3-yl)acetate, such as gloves, weighing paper, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions and waste from the reaction work-up should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers that held Lithium 2-(oxetan-3-yl)acetate should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.[11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | Emergency Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][13] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13] |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department. |
By adhering to these guidelines, researchers can confidently and safely handle Lithium 2-(oxetan-3-yl)acetate, fostering a secure environment for scientific innovation.
References
-
Reactivity of Lithium β-Ketocarboxylates: The Role of Lithium Salts - ACS Publications. (2017, November 8). Retrieved from [Link]
-
Reactivity of Lithium β-Ketocarboxylates: The Role of Lithium Salts - PubMed. (2017, December 6). Retrieved from [Link]
-
Reactivity of Lithium β‑Ketocarboxylates: The Role of Lithium Salts - Figshare. (2017, November 7). Retrieved from [Link]
-
Safety Data Sheet - G-Biosciences. (n.d.). Retrieved from [Link]
-
Oxetanes in Drug Discovery Campaigns - PMC - NIH. (n.d.). Retrieved from [Link]
-
Reactivity of Lithium β-Ketocarboxylates: The Role of Lithium Salts - ACS Publications. (2017, November 8). Retrieved from [Link]
-
The reaction of carboxylic acids with epoxides using lithium naphthalenide - ConnectSci. (1974, October 1). Retrieved from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15). Retrieved from [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (2023, June 15). Retrieved from [Link]
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7). Retrieved from [Link]
-
LITHIUM ACETATE MATERIAL SAFETY DATA SHEET CAS No 6108-17-4 SDS/MSDS - Pallav Chemicals. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - Hampton Research. (2023, November 30). Retrieved from [Link]
-
LITHIUM ACETATE - Sdfine. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity of Lithium β-Ketocarboxylates: The Role of Lithium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
